Leuhistin
Description
This compound has been reported in Brevibacillus laterosporus with data available.
aminopeptidases N inhibitor from Bacillus laterosporus BMI156-14F1; structure given in second source
Properties
IUPAC Name |
(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFDNGAENBEYMA-GXSJLCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC1=CN=CN1)(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@](CC1=CN=CN1)(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926293 | |
| Record name | 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129085-76-3, 147384-45-0 | |
| Record name | Leuhistin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129085-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(αR)-α-[(1S)-1-Amino-3-methylbutyl]-α-hydroxy-1H-imidazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147384-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leuhistin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129085763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Leuhistin's Mechanism of Action on Aminopeptidase M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuhistin (B1674825) is a potent, naturally derived inhibitor of Aminopeptidase (B13392206) M (AP-M), also known as Aminopeptidase N (APN) or CD13, a key cell-surface metalloprotease. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its inhibitory kinetics, the experimental methodologies used for its characterization, and its potential implications on cellular signaling pathways.
Introduction to this compound and Aminopeptidase M
This compound, with the chemical structure (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, was first isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1][2] It exhibits strong and specific inhibitory activity against Aminopeptidase M.[1]
Aminopeptidase M is a zinc-dependent metalloenzyme that plays a crucial role in the cleavage of N-terminal amino acids from peptides.[3] This enzymatic activity is implicated in a variety of physiological and pathological processes, including peptide hormone regulation, antigen presentation, and cancer progression. Consequently, inhibitors of AP-M like this compound are valuable tools for biochemical research and potential therapeutic leads.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of Aminopeptidase M.[1] This mode of inhibition signifies that this compound binds to the active site of the enzyme, directly competing with the natural substrate. The binding of this compound to the active site is reversible.
Quantitative Inhibition Data
The potency of this compound as a competitive inhibitor is quantified by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to occupy half of the enzyme's active sites. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, greater potency.
| Inhibitor | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Source |
| This compound | Aminopeptidase M (AP-M) | Competitive | 2.3 x 10⁻⁷ M | [1] |
Experimental Protocols
The determination of the inhibitory mechanism and the Ki value of this compound for Aminopeptidase M involves specific biochemical assays. While the precise, detailed protocol from the original 1991 study by Aoyagi et al. is not fully available in the public domain, a standard experimental workflow can be constructed based on established methodologies for assaying aminopeptidase activity and determining inhibition constants.
Enzyme Inhibition Assay (Hypothetical Reconstruction)
This protocol describes a plausible method for determining the inhibition kinetics of this compound on Aminopeptidase M using a chromogenic substrate, L-Leucine-p-nitroanilide. The release of p-nitroanilide results in a yellow color that can be measured spectrophotometrically.
Materials:
-
Purified Aminopeptidase M
-
This compound
-
L-Leucine-p-nitroanilide (substrate)
-
Tricine buffer (20 mM, pH 8.0)
-
Bovine Serum Albumin (BSA) (0.005% w/v)
-
Methanol
-
96-well microplate
-
Spectrophotometer (capable of reading absorbance at 405 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-Leucine-p-nitroanilide in methanol.
-
Prepare a series of dilutions of this compound in Tricine buffer.
-
Prepare a solution of Aminopeptidase M in Tricine buffer containing BSA.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of Aminopeptidase M solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures at a constant temperature (e.g., 25°C) for a defined period.
-
-
Initiation of Reaction:
-
To each well, add a fixed concentration of the L-Leucine-p-nitroanilide substrate solution to start the reaction. The final reaction volume should be consistent across all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer and measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity (V₀).
-
Determination of Inhibition Constant (Ki)
The Ki value for a competitive inhibitor can be determined graphically using a Dixon plot or calculated using the Cheng-Prusoff equation if the IC50 and the Michaelis-Menten constant (Km) of the substrate are known.
-
Dixon Plot: Plot the reciprocal of the reaction velocity (1/V₀) against the inhibitor concentration at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.[4][5][6]
-
Cheng-Prusoff Equation: This equation relates the IC50 (the concentration of inhibitor that produces 50% inhibition) to the Ki.[7][8][9][10][11]
-
Equation: Ki = IC50 / (1 + [S]/Km)
-
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
-
-
Visualization of Methodologies
Experimental Workflow for Ki Determination
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Untitled Document [ucl.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
Leuhistin: A Technical Guide to a Competitive Inhibitor of Aminopeptidase M (CD13)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Leuhistin (B1674825) is a naturally occurring amino acid derivative isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1] Structurally identified as (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, it has been characterized as a potent and specific inhibitor of Aminopeptidase (B13392206) M.[1][2] Aminopeptidase M (AP-M), also known as Aminopeptidase N (AP-N) or the cluster of differentiation 13 (CD13), is a zinc-dependent metalloprotease that plays a critical role in the final stages of peptide metabolism.[3][4][5] This enzyme cleaves neutral amino acids from the N-terminus of various peptides, thereby regulating their biological activity.
AP-M/CD13 is a key enzyme in the inactivation of several bioactive peptides, including opioid peptides like enkephalins in the central nervous system.[6][7] Its role extends to processing peptide hormones and influencing signal transduction pathways independent of its enzymatic activity.[8][9] Given its importance, inhibitors of AP-M like this compound are valuable tools for studying physiological processes and represent potential therapeutic leads. This guide provides a detailed overview of this compound's mechanism as a competitive inhibitor, its quantitative characteristics, its impact on biological pathways, and the experimental protocols for its characterization.
Mechanism of Action: Competitive Inhibition
This compound functions as a classical competitive inhibitor of Aminopeptidase M.[1] In this model of inhibition, the inhibitor molecule possesses a structural similarity to the natural substrate, allowing it to bind reversibly to the enzyme's active site.[10] This binding event physically precludes the substrate from accessing the active site, thereby preventing catalysis. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate, which will outcompete the inhibitor for binding to the enzyme. This mechanism results in an apparent increase in the Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum velocity (Vₘₐₓ) remains unchanged.
Caption: Logical diagram of this compound's competitive inhibition mechanism.
Quantitative Inhibitory Data
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency.[11] this compound has been shown to be a strong inhibitor of Aminopeptidase M.
| Inhibitor | Enzyme Target | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| This compound | Aminopeptidase M (AP-M/CD13) | 2.3 x 10⁻⁷ M (0.23 µM) | Competitive | [1] |
Affected Signaling Pathways
By inhibiting Aminopeptidase M, this compound can modulate biological pathways that are regulated by AP-M's substrates. The most well-documented role is the regulation of opioid peptides in the brain.
Potentiation of Enkephalin Signaling
Enkephalins are endogenous opioid neuropeptides that produce analgesic effects by binding to opioid receptors. Their signaling is terminated by rapid degradation. Aminopeptidase M is a key "enkephalinase," an enzyme that inactivates enkephalins by cleaving the N-terminal tyrosine residue, which is essential for their biological activity.[6][12][13]
By competitively inhibiting AP-M, this compound prevents enkephalin degradation. This increases the local concentration and prolongs the half-life of enkephalins, leading to enhanced and sustained activation of opioid receptors and a potentiation of their downstream effects.
Caption: this compound potentiates enkephalin signaling by inhibiting its degradation.
Experimental Protocols
Characterizing a competitive inhibitor like this compound involves determining its Kᵢ value through enzyme kinetic studies. This requires measuring the initial reaction rates of the target enzyme (Aminopeptidase M) at various substrate and inhibitor concentrations.
General Workflow for Kᵢ Determination
The process involves preparing the necessary reagents, performing the enzymatic assay across a matrix of substrate and inhibitor concentrations, and analyzing the resulting data to determine kinetic parameters.
Caption: Standard experimental workflow for inhibitor characterization.
Detailed Protocol: In Vitro Aminopeptidase M Inhibition Assay
This protocol describes a method to determine the Kᵢ of this compound for Aminopeptidase M using a chromogenic substrate.
1. Materials and Reagents:
-
Enzyme: Purified Aminopeptidase M (e.g., from porcine kidney microsomes).
-
Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA) or similar chromogenic substrate. Stock solution in DMSO.
-
Inhibitor: this compound, dissolved in assay buffer to create a series of stock concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well microplate reader capable of reading absorbance at 405 nm.
2. Assay Procedure:
-
Prepare Reagent Plate: In a 96-well plate, set up reactions in triplicate. Each well will have a final volume of 200 µL.
-
Inhibitor Addition: Add 20 µL of this compound dilutions (or buffer for control wells) to the appropriate wells. A typical concentration range would span 0x, 0.5x, 1x, 2x, and 5x the expected Kᵢ (e.g., 0 µM, 0.1 µM, 0.25 µM, 0.5 µM, 1.0 µM).
-
Enzyme Addition: Add 80 µL of Aminopeptidase M diluted in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Preparation: During incubation, prepare a series of substrate (L-Leu-pNA) dilutions in the assay buffer. The concentrations should typically range from 0.2x to 5x the known Kₘ of the enzyme for that substrate.
-
Reaction Initiation: Add 100 µL of the various substrate concentrations to the wells to start the reactions.
-
Kinetic Reading: Immediately place the plate in the microplate reader (pre-warmed to 37°C) and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes. The product, p-nitroaniline, is yellow and absorbs at this wavelength.
3. Data Analysis:
-
Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Generate Kinetic Plots:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration for each fixed inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate]. For a competitive inhibitor, the lines will intersect on the y-axis.
-
-
Determine Kᵢ: Use non-linear regression analysis to fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition. This method is generally more accurate than linearization plots and will yield values for Vₘₐₓ, Kₘ, and Kᵢ.
Conclusion
This compound is a well-characterized competitive inhibitor of Aminopeptidase M (CD13) with a Kᵢ in the sub-micromolar range. Its mechanism of action—blocking the active site of AP-M—prevents the degradation of key bioactive peptides, most notably enkephalins. This makes this compound an invaluable pharmacological tool for investigating the roles of AP-M in pain modulation, hormone regulation, and other physiological processes. The detailed protocols and established quantitative data provide a solid foundation for researchers and drug developers to utilize this compound in further studies or as a scaffold for designing novel therapeutics targeting the vast network of pathways regulated by aminopeptidases.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 6. Metabolism of opioid peptides by cerebral microvascular aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. CD13/Aminopeptidase N Contributes to Angiogenesis and Monocyte Chemotaxis in Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 11. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of membrane-bound aminopeptidases from rat brain: identification of the enkephalin-degrading aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain-specific aminopeptidase: from enkephalinase to protector against neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Leuhistin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuhistin, a naturally occurring imidazole (B134444) derivative isolated from the culture broth of Bacillus laterosporus, has been identified as a potent and competitive inhibitor of Aminopeptidase (B13392206) M (AP-M), also known as CD13.[1] This guide provides a comprehensive overview of the known biological activities of this compound, focusing on its primary enzymatic inhibition. Given the limited direct research on a crude "this compound extract," this document will focus on the purified compound. Furthermore, by examining the well-documented roles of its molecular target, Aminopeptidase M/CD13, this guide will explore the potential anti-inflammatory and anticancer activities of this compound, drawing parallels from other known CD13 inhibitors. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.
Core Biological Activity: Aminopeptidase Inhibition
This compound's primary and most well-characterized biological activity is the competitive inhibition of Aminopeptidase M (AP-M/CD13).[1] It also exhibits weak inhibitory effects on Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B).[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against various aminopeptidases is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reference |
| Aminopeptidase M (AP-M/CD13) | Competitive | 2.3 x 10⁻⁷ M | [1] |
| Aminopeptidase A (AP-A) | Weak | Not specified | [1] |
| Aminopeptidase B (AP-B) | Weak | Not specified | [1] |
Mechanism of Competitive Inhibition
This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of Aminopeptidase M, thereby preventing the substrate from binding. This interaction is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum reaction velocity (Vmax) remains unchanged.
Potential Therapeutic Applications: Anti-Inflammatory and Anticancer Activities
While direct studies on the anti-inflammatory and anticancer effects of this compound are limited, the known functions of its target, Aminopeptidase M/CD13, and the activities of other CD13 inhibitors suggest significant therapeutic potential.[2][3]
Anti-Inflammatory Potential
Aminopeptidase M/CD13 plays a crucial role in inflammation by regulating the activity of various cytokines and being involved in immune cell migration.[2][4][5] Inhibitors of CD13 have demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and augmenting the release of anti-inflammatory cytokines.[2]
Potential Mechanisms of Anti-Inflammatory Action for this compound:
-
Modulation of Cytokine Activity: By inhibiting CD13, this compound may prevent the cleavage and regulation of cytokines involved in the inflammatory cascade.
-
Inhibition of Immune Cell Migration: CD13 is involved in the trafficking of inflammatory cells. Its inhibition could reduce the accumulation of these cells at sites of inflammation.[3]
Anticancer Potential
Aminopeptidase M/CD13 is overexpressed in various tumors and is associated with tumor growth, angiogenesis, invasion, and metastasis.[3][6][7] This makes it a promising target for cancer therapy.[6] Other CD13 inhibitors have shown potent anti-tumor and anti-angiogenic effects in preclinical studies.[3]
Potential Mechanisms of Anticancer Action for this compound:
-
Inhibition of Angiogenesis: CD13 is a marker of neo-angiogenesis, and its inhibition can disrupt the formation of new blood vessels that supply tumors.[3]
-
Prevention of Invasion and Metastasis: CD13 is involved in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis.[8]
-
Induction of Apoptosis: Some CD13 inhibitors have been shown to induce programmed cell death in cancer cells.
Experimental Protocols
Determination of Inhibition Constant (Ki) for a Competitive Inhibitor
This protocol outlines a general method for determining the Ki of a competitive inhibitor like this compound.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Prepare a range of substrate concentrations for Aminopeptidase M.
-
Prepare a solution of Aminopeptidase M at a constant concentration.
-
-
Enzyme Assay:
-
For each this compound concentration (including a zero-inhibitor control), perform a series of enzyme assays with varying substrate concentrations.
-
The reaction can be monitored spectrophotometrically by measuring the release of a chromogenic product over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/v versus 1/[S]) for each inhibitor concentration.
-
The plots should yield a series of lines that intersect on the y-axis (1/Vmax).
-
Determine the apparent Km for each inhibitor concentration from the x-intercept (-1/Km_app).
-
Create a secondary plot of Km_app versus inhibitor concentration [I].
-
The Ki can be determined from the slope of this secondary plot, as the x-intercept of this plot is -Ki.
-
Aminopeptidase M Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against Aminopeptidase M.
Materials:
-
Purified Aminopeptidase M (porcine kidney or recombinant)
-
Substrate: L-Leucine-p-nitroanilide
-
Buffer: Tris-HCl or Tricine buffer, pH 7.5-8.0
-
Inhibitor: this compound
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing the buffer and a specific concentration of the substrate.
-
Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor.
-
Add the Aminopeptidase M enzyme solution to all wells to start the reaction.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitroaniline.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
This compound is a well-characterized competitive inhibitor of Aminopeptidase M. While its direct biological effects beyond this enzymatic inhibition are not extensively studied, its mechanism of action strongly suggests potential as an anti-inflammatory and anticancer agent. Further research is warranted to explore these possibilities. Key future research directions should include:
-
In vitro studies to assess the effect of this compound on cytokine production in immune cells.
-
In vitro and in vivo studies to evaluate the anti-proliferative, anti-angiogenic, and anti-metastatic effects of this compound on various cancer models.
-
Investigation of the specific signaling pathways modulated by this compound downstream of CD13 inhibition.
This technical guide provides a foundational understanding of this compound's biological activity and a framework for future investigations into its therapeutic potential.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] CD13/Aminopeptidase N Is a Potential Therapeutic Target for Inflammatory Disorders | Semantic Scholar [semanticscholar.org]
- 5. CD13/Aminopeptidase N Is a Potential Therapeutic Target for Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Leuhistin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuhistin, a potent inhibitor of aminopeptidase (B13392206) M (AP-M), represents a significant discovery in the field of enzyme inhibition.[1][2] Isolated from the culture broth of Bacillus laterosporus BMI156-14F1, this natural product has garnered interest for its specific biological activity and potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the discovery, isolation process, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its production, purification, and bioactivity assessment are presented, alongside structured data tables and visualizations to facilitate a comprehensive understanding for research and drug development purposes.
Discovery and Production
This compound was identified as part of a screening program for microbial-produced inhibitors of aminopeptidase M.[1][2] The producing organism was identified as the bacterial strain Bacillus laterosporus BMI156-14F1.[1][2]
Producing Microorganism
Fermentation Protocol
While the specific fermentation media and conditions for the BMI156-14F1 strain are not detailed in the available literature, a general protocol for the cultivation of Bacillus laterosporus for secondary metabolite production can be outlined. This protocol is based on common practices for this genus and should be optimized for maximal this compound yield.
1.2.1. Culture Media
A nutrient-rich medium is essential for the growth of Bacillus laterosporus and the production of secondary metabolites. A typical medium composition is as follows:
| Component | Concentration (g/L) |
| Glucose | 10 |
| Soluble Starch | 20 |
| Peptone | 5 |
| Yeast Extract | 5 |
| Meat Extract | 3 |
| K2HPO4 | 1 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2 |
| pH | 7.0 |
1.2.2. Fermentation Conditions
-
Inoculum: A 5% (v/v) seed culture of Bacillus laterosporus BMI156-14F1, grown for 24 hours in the same medium.
-
Temperature: 28°C
-
Agitation: 200 rpm
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
Fermentation Time: 72-96 hours
Isolation and Purification
The isolation of this compound from the culture broth involves a multi-step chromatographic process to achieve high purity.[1] The overall workflow is designed to separate this compound from other components in the fermentation broth based on its physicochemical properties.
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Detailed Purification Protocol
Step 1: Adsorption on Sepabeads SP206
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Adjust the pH of the supernatant to 7.0.
-
Apply the supernatant to a column packed with Sepabeads SP206 resin.
-
Wash the column with water to remove unbound impurities.
-
Elute the active fraction containing this compound with methanol (B129727).
Step 2: Cation Exchange Chromatography on Amberlite IRC-50
-
Concentrate the active fraction from the previous step under reduced pressure.
-
Adjust the pH of the concentrate to 5.0.
-
Apply the concentrate to a column of Amberlite IRC-50 (Na+ form).
-
Wash the column with water.
-
Elute this compound with a linear gradient of NaCl (0 to 1.0 M).
Step 3: Reversed-Phase Chromatography on MCI gel CHP-20P
-
Pool and desalt the active fractions from the Amberlite column.
-
Apply the desalted solution to a column of MCI gel CHP-20P.
-
Wash the column with water.
-
Elute this compound with a stepwise gradient of methanol in water.
Step 4: Size Exclusion Chromatography on Sephadex G-10
-
Concentrate the active fractions from the MCI gel column.
-
Apply the concentrate to a Sephadex G-10 column.
-
Elute with water.
-
Monitor the eluate for aminopeptidase M inhibitory activity.
Step 5: Crystallization
-
Pool the active fractions from the Sephadex G-10 column.
-
Concentrate the solution.
-
Allow the solution to stand at 4°C to induce crystallization.
-
Collect the resulting colorless needles of this compound.[1]
Physicochemical Properties
This compound is a small molecule with a distinct chemical structure. Its physicochemical properties are summarized below.
| Property | Value |
| Appearance | Colorless needles[1] |
| Molecular Formula | C11H19N3O3 |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid[1] |
| Solubility | Soluble in water and methanol |
Biological Activity
This compound is a potent and competitive inhibitor of aminopeptidase M (AP-M), also known as CD13.[1] It exhibits weaker inhibitory activity against aminopeptidase A and B.[1]
Aminopeptidase M Inhibition
The inhibitory activity of this compound against aminopeptidase M is a key aspect of its biological function.
| Parameter | Value |
| Ki | 2.3 x 10^-7 M[1] |
| Mode of Inhibition | Competitive[1] |
Aminopeptidase M Signaling Pathway
References
Methodological & Application
Application Note: Leuhistin In Vitro Enzyme Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leuhistin is a natural compound isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1][2] It has been identified as a potent and competitive inhibitor of Aminopeptidase (B13392206) N (APN), also known as Aminopeptidase M (AP-M) or CD13.[1][3][4] APN is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes, including tumor cell invasion, angiogenesis, and signal transduction, making it a significant target in cancer research.[4] this compound's ability to competitively inhibit APN makes it a valuable tool for studying the enzyme's function and a potential lead compound in drug discovery.[1] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of this compound against Aminopeptidase N.
Principle of the Assay
The in vitro inhibition assay for Aminopeptidase N (APN) is designed to measure the extent to which a compound, such as this compound, can block the catalytic activity of the enzyme. The principle relies on a chromogenic or fluorogenic substrate that is cleaved by APN to produce a detectable signal.
In the spectrophotometric method, a substrate like L-leucine-p-nitroanilide is used.[5] APN cleaves this substrate, releasing p-nitroaniline, a yellow-colored product. The rate of product formation can be monitored by measuring the increase in absorbance at a specific wavelength (405 nm).[5] When an inhibitor like this compound is present, it competes with the substrate for binding to the active site of the enzyme, thereby reducing the rate of p-nitroaniline production. The inhibitory activity is quantified by comparing the enzyme's activity in the presence and absence of the inhibitor. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[1][6]
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the known inhibitory and physicochemical properties of this compound.
| Parameter | Value | Reference |
| Target Enzyme | Aminopeptidase M (AP-M / APN / CD13) | [1] |
| Inhibition Type | Competitive | [1] |
| Inhibition Constant (Ki) | 2.3 x 10⁻⁷ M (0.23 µM) | [1] |
| Molecular Formula | C₁₁H₁₉N₃O₃ | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
Experimental Protocols
This section details the methodology for determining the inhibitory effect of this compound on Aminopeptidase N using a spectrophotometric assay.
Materials and Reagents
-
Enzyme: Microsomal Leucine Aminopeptidase from porcine kidney (EC 3.4.11.2)
-
Inhibitor: this compound
-
Substrate: L-leucine-p-nitroanilide
-
Buffer: 0.02 M TRIS-HCl buffer, pH 7.5
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and substrate
-
Equipment:
-
Spectrophotometer or 96-well microplate reader capable of reading absorbance at 405 nm[5]
-
96-well clear, flat-bottom microplates
-
Calibrated pipettes
-
Incubator set to 37°C
-
Reagent Preparation
-
TRIS-HCl Buffer (0.02 M, pH 7.5): Prepare the buffer and adjust the pH to 7.5 at room temperature.
-
Enzyme Stock Solution: Prepare a stock solution of porcine kidney Aminopeptidase N in TRIS-HCl buffer. The final concentration in the assay well should be determined empirically to ensure the reaction proceeds within the linear range for the duration of the measurement.[6]
-
Substrate Stock Solution (e.g., 10 mM): Dissolve L-leucine-p-nitroanilide in DMSO. Further dilute with TRIS-HCl buffer to achieve the desired working concentration. The final substrate concentration in the assay should ideally be at or below its Michaelis-Menten constant (Km) to accurately assess competitive inhibition.[6]
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.
-
This compound Working Solutions: Prepare a series of dilutions of this compound from the stock solution using TRIS-HCl buffer. This will create a range of concentrations to generate a dose-response curve (e.g., 0.01 µM to 100 µM).
Assay Procedure (96-Well Plate Format)
-
Assay Plate Setup: In a 96-well plate, designate wells for the following controls and inhibitor concentrations (perform all in triplicate):
-
100% Activity Control (No Inhibitor): Add TRIS-HCl buffer and DMSO (at the same final concentration as in the inhibitor wells).
-
Inhibitor Wells: Add the various dilutions of this compound.
-
Blank (No Enzyme): Add TRIS-HCl buffer, substrate, and the highest concentration of this compound, but no enzyme. This is to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation: To each well (except the blank), add the enzyme solution. The total volume should be consistent across wells (e.g., 180 µL). Add buffer to bring the volume up if necessary.
-
Inhibitor Addition: Add the this compound working solutions or control vehicle (DMSO/buffer) to the appropriate wells.
-
Incubation with Inhibitor: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution (e.g., 20 µL) to all wells, bringing the final reaction volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.[5][7]
Visualizations
Caption: Workflow for the this compound enzyme inhibition assay.
Caption: this compound competes with the substrate for the enzyme's active site.
Data Analysis
-
Calculate Reaction Rate (Velocity): For each concentration of this compound and the control, determine the initial reaction velocity (V₀) by plotting absorbance against time. The slope of the linear portion of this curve corresponds to the reaction rate.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each this compound concentration: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100% Where:
-
V₀_control is the reaction rate in the absence of this compound.
-
V₀_inhibitor is the reaction rate in the presence of a specific concentration of this compound.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[6] The IC50 is the concentration of this compound that reduces enzyme activity by 50%.
-
Determine Inhibition Constant (Ki): Since this compound is a competitive inhibitor, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known: Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate with APN.
Alternatively, to confirm the mechanism of inhibition, enzyme kinetics can be studied at various substrate and inhibitor concentrations, and the data can be visualized using a Lineweaver-Burk plot.[8] For competitive inhibition, the lines will intersect on the y-axis, showing an increase in the apparent Km with no change in the Vmax.[8]
-
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H19N3O3 | CID 131057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Leuhistin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuhistin is a potent inhibitor of Aminopeptidase (B13392206) M (APM), also known as CD13, a cell-surface metalloprotease.[1] CD13 plays a crucial role in various physiological and pathological processes, including tumor growth, angiogenesis, and metastasis, making it a compelling target for cancer therapy.[2][3][4] this compound, isolated from Bacillus laterosporus, competitively inhibits AP-M with an inhibition constant (Ki) of 2.3 x 10⁻⁷ M.[1] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, with detailed protocols for assessing its biological effects. Due to the limited availability of specific data for this compound, the provided quantitative data and starting concentrations in protocols are based on other well-characterized CD13 inhibitors, such as Bestatin (B1682670) and Actinonin (B1664364). Researchers should use this information as a starting point and perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
Mechanism of Action and Cellular Effects
CD13 is a zinc-dependent ectoenzyme that cleaves N-terminal neutral amino acids from peptides. Its inhibition by compounds like this compound can lead to a variety of cellular effects, making it a versatile tool for cancer research.
-
Induction of Apoptosis: Inhibition of CD13 has been shown to induce apoptosis in various cancer cell lines.[5] This can be mediated through the activation of caspase cascades and modulation of apoptosis-related proteins.
-
Cell Cycle Arrest: CD13 inhibitors can cause cell cycle arrest, often at the G1 phase, thereby inhibiting tumor cell proliferation.[6]
-
Inhibition of Angiogenesis: CD13 is expressed on the surface of endothelial cells and is involved in the formation of new blood vessels.[7] Inhibiting CD13 can disrupt this process, a key strategy in cancer therapy.
-
Modulation of Signal Transduction: CD13 is implicated in cellular signaling pathways. Its crosslinking can induce the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[8] Inhibition of CD13 can also lead to an increase in cellular Reactive Oxygen Species (ROS).[9]
Quantitative Data for CD13 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the well-studied CD13 inhibitors, Bestatin and Actinonin, in various cancer cell lines. These values can serve as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of Bestatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 15.93 (in the presence of 5-FU) | [2] |
| A549 | Lung Carcinoma | 512.9 | [2] |
| P39/TSU | Leukemia | "close to the maximum serum concentration when bestatin was orally administered at 30 mg" | [5] |
| HL60 | Leukemia | "close to the maximum serum concentration when bestatin was orally administered at 30 mg" | [5] |
| U937 | Leukemia | "close to the maximum serum concentration when bestatin was orally administered at 30 mg" | [5] |
| ES-2 | Ovarian Cancer | >50 | [10] |
| HL-60 | Leukemia | 3.02 | [10] |
Table 2: IC50 Values of Actinonin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB4 | Leukemia | ~2-5 µg/mL | [6] |
| HL60 | Leukemia | ~2-5 µg/mL | [6] |
| Hs578T | Breast Cancer | 19.3 | [3] |
| HT-29 | Colon Cancer | 17.3 | [3] |
| PC-3 | Prostate Cancer | 113.5 | [3] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Based on its chemical structure, this compound is expected to be soluble in DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a molecular weight of 241.29 g/mol , dissolve 2.41 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to calculate its IC50 value.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 µM to 1000 µM) based on the IC50 values of other CD13 inhibitors.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[11][12]
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if this compound induces apoptosis in your cells of interest.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13][14]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
4. Western Blot Analysis
This protocol is to investigate the effect of this compound on the expression or phosphorylation of specific proteins in a signaling pathway (e.g., MAPK pathway).
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using an imaging system.[17]
-
Visualizations
Caption: Putative signaling pathways affected by this compound through CD13 inhibition.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CD13 Restricts TLR4 Endocytic Signal Transduction in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of actinonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The moonlighting enzyme CD13: old and new functions to target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of reactive oxygen species generation in the presence of copper(II)-histidine complex and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Compound L in Cancer Cell Line Studies
Introduction
Compound L is a novel lectin-like molecule that has demonstrated significant potential as an anti-cancer agent in preclinical studies. Its mechanism of action is believed to involve binding to specific cell surface glycans that are overexpressed on various cancer cells, leading to the modulation of intracellular signaling pathways that control cell proliferation, survival, and apoptosis. These application notes provide a comprehensive overview of the in vitro applications of Compound L, including its cytotoxic effects on different cancer cell lines and detailed protocols for key experimental procedures.
Data Presentation
Table 1: Cytotoxicity of Compound L in Various Human Cancer Cell Lines
The anti-proliferative activity of Compound L was evaluated across a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM)[1][2][3][4][5] |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 ± 1.1 |
| A549 | Lung Carcinoma | 15.2 ± 1.4 |
| HCT116 | Colorectal Carcinoma | 6.8 ± 0.5 |
| HepG2 | Hepatocellular Carcinoma | 10.1 ± 0.9 |
| PC-3 | Prostate Cancer | 18.5 ± 1.6 |
| U-87 MG | Glioblastoma | 25.4 ± 2.2 |
Table 2: Effect of Compound L on Key Signaling Proteins in HCT116 Cells
The expression levels of key proteins involved in cell cycle regulation and apoptosis were analyzed by Western blotting in HCT116 cells treated with Compound L (10 µM) for 48 hours. The data represents the fold change in protein expression relative to untreated control cells.
| Protein | Function | Fold Change vs. Control |
| p53 | Tumor Suppressor | 2.5 |
| p21 | CDK Inhibitor | 3.1 |
| Cyclin D1 | Cell Cycle Progression | 0.4 |
| Bcl-2 | Anti-apoptotic | 0.3 |
| Bax | Pro-apoptotic | 2.8 |
| Cleaved Caspase-3 | Apoptosis Executioner | 4.2 |
Signaling Pathway
Compound L is hypothesized to initiate its anti-cancer effects by binding to cell surface glycoproteins, leading to the activation of a downstream signaling cascade that promotes apoptosis. A proposed pathway involves the upregulation of the p53 tumor suppressor protein, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. Furthermore, p53 activation can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, resulting in increased mitochondrial outer membrane permeabilization and the subsequent activation of executioner caspases, such as Caspase-3.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Compound L on cancer cells in a 96-well plate format.[6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound L stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound L in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Compound L dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Western Blotting
This protocol describes the detection of specific proteins in cell lysates following treatment with Compound L.[9][10][11][12]
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with Compound L.[13][14][15][16][17]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of Compound L.
References
- 1. researchgate.net [researchgate.net]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. lines ic50 values: Topics by Science.gov [science.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Yale Flow Cytometry Facility | Yale Research [research.yale.edu]
- 16. youtube.com [youtube.com]
- 17. Lectin-based three-color flow cytometric approach for studying cell surface glycosylation changes that occur during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research of Leuhistin Animal Models
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific in vivo studies or established animal models for the compound Leuhistin (B1674825). The following application notes and protocols provide a general framework for researchers, scientists, and drug development professionals on how to approach in vivo studies with this compound based on its known mechanism of action and established methodologies for other small molecule inhibitors.
I. Introduction to this compound
This compound is a natural compound isolated from the culture broth of Bacillus laterosporus[1][2]. It is a competitive inhibitor of Aminopeptidase (B13392206) M (also known as CD13)[1]. Aminopeptidase M is a zinc-dependent metalloprotease expressed on the surface of various cells, and its overexpression is associated with several types of cancer and immune disorders. By inhibiting this enzyme, this compound presents a potential therapeutic avenue for diseases where Aminopeptidase M activity is dysregulated.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C11H19N3O3 |
| Molecular Weight | 241.29 g/mol [3] |
| IUPAC Name | (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid[3] |
II. Potential Signaling Pathway of this compound's Action
The primary target of this compound is Aminopeptidase M (CD13). This enzyme is involved in the cleavage of N-terminal amino acids from peptides and plays a role in signal transduction, cell migration, and angiogenesis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway of this compound's action.
III. Recommended Animal Models for In Vivo Research
The choice of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound.[4] Given that Aminopeptidase M is implicated in cancer and immunology, the following models are suggested.
A. Oncology Research
-
Xenograft Models: These models involve the implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice)[4]. They are useful for assessing the direct anti-tumor activity of this compound.
-
Syngeneic Models: In these models, tumor tissues from the same genetic background as the immunocompetent mouse strain are implanted[4]. These are particularly valuable for studying the interaction between this compound and the immune system in a tumor context.
-
Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.
B. Immunology and Autoimmune Disease Research
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis. Given the role of aminopeptidases in inflammation, this compound could be evaluated for its ability to ameliorate disease symptoms.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice: This is a model for multiple sclerosis. This compound's effect on immune cell infiltration into the central nervous system could be investigated.
IV. Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies of this compound.
A. Protocol for Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to animals without causing unacceptable toxicity.
Materials:
-
This compound
-
Appropriate vehicle for solubilizing this compound
-
Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)[4]
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Selection: Based on in vitro cytotoxicity data (IC50), select a range of doses for the MTD study. A common starting point is 1/10th of the in vitro LD50.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose), with at least 3-5 animals per group.
-
Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal, intravenous, oral) daily for a predetermined period (e.g., 14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.
-
Data Collection: Record body weights daily. At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.
B. Protocol for Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.
Materials:
-
Human cancer cell line known to express high levels of CD13
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach a palpable size (e.g., 100-150 mm^3), randomly assign mice to treatment groups (e.g., vehicle control, this compound at one or more doses, positive control).
-
Treatment Administration: Administer this compound or vehicle control according to the predetermined schedule and route of administration based on the MTD study.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize animals that reach pre-defined humane endpoints (e.g., >20% body weight loss, tumor ulceration).
-
Data Analysis: At the end of the study, excise tumors and weigh them. Analyze tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
V. Experimental Workflow and Data Presentation
The following diagram outlines a general workflow for the in vivo evaluation of a novel compound like this compound.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H19N3O3 | CID 131057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Determining the IC50 Value of Leuhistin for Aminopeptidase M: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Leuhistin (B1674825) against Aminopeptidase (B13392206) M (AP-M). This compound, a natural product isolated from Bacillus laterosporus, is a known potent and competitive inhibitor of Aminopeptidase M.[1][2] Understanding its inhibitory profile is crucial for research in enzymology and for the development of therapeutic agents targeting this enzyme. The following sections detail the properties of this compound, a comprehensive protocol for an in vitro inhibition assay, and a structured workflow for data analysis and IC50 determination.
Introduction to this compound and Aminopeptidase M
This compound is an aminopeptidase M inhibitor produced by Bacillus laterosporus BMI156-14F1.[1][2] Its chemical structure is (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid.[3] Aminopeptidase M (EC 3.4.11.2), also known as CD13, is a membrane-bound metalloprotease that plays a significant role in the cleavage of N-terminal amino acids from a variety of peptides.[4] Its activity is implicated in several physiological processes, making it a target for drug discovery. This compound exhibits competitive inhibition against Aminopeptidase M.[2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against Aminopeptidase M is well-documented. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, has been determined.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| This compound | Aminopeptidase M | 2.3 x 10⁻⁷ M | Competitive |
Table 1: Inhibitory constant (Ki) of this compound for Aminopeptidase M.[2]
Experimental Protocol: Aminopeptidase M Inhibition Assay
This protocol outlines a continuous spectrophotometric rate determination method to measure the activity of Aminopeptidase M and the inhibitory effect of this compound. The assay is based on the hydrolysis of a chromogenic substrate, L-leucine p-nitroanilide, which releases p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm.
3.1. Materials and Reagents
-
Aminopeptidase M (from porcine kidney)
-
This compound
-
L-leucine p-nitroanilide (substrate)
-
Tricine buffer
-
Bovine Serum Albumin (BSA)
-
Methanol
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3.2. Solution Preparation
-
Tricine Buffer (200 mM, pH 8.0 at 25°C): Prepare in deionized water and adjust pH with 1 M NaOH.
-
Enzyme Dilution Buffer (20 mM Tricine with 0.05% w/v BSA, pH 8.0): Prepare using the 200 mM Tricine buffer stock.
-
Substrate Stock Solution (50 mM L-leucine p-nitroanilide): Dissolve in methanol.
-
Working Substrate Solution (1.0 mM L-leucine p-nitroanilide): Dilute the substrate stock solution in 1 mM Tricine solution.
-
Aminopeptidase M Enzyme Solution: Immediately before use, prepare a solution containing 0.02 - 0.04 units/mL of Aminopeptidase M in cold Enzyme Dilution Buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., deionized water).
-
Serial Dilutions of this compound: Prepare a range of concentrations of this compound by serial dilution from the stock solution.
3.3. Assay Procedure
-
Prepare Reaction Cocktail: For a 1 mL reaction, mix 200 µL of 1.0 mM Working Substrate Solution, 100 µL of 200 mM Tricine Buffer, and 600 µL of deionized water.
-
Set up Microplate:
-
Add a fixed volume of the Reaction Cocktail to each well.
-
Add varying concentrations of the this compound dilutions to the 'Test' wells.
-
Add the corresponding volume of solvent (without this compound) to the 'Control' (uninhibited enzyme activity) and 'Blank' wells.
-
-
Equilibrate: Incubate the microplate at 25°C for 5-10 minutes.
-
Initiate Reaction:
-
To the 'Test' and 'Control' wells, add a fixed volume of the Aminopeptidase M Enzyme Solution.
-
To the 'Blank' wells, add the same volume of Enzyme Dilution Buffer (without the enzyme).
-
-
Measure Absorbance: Immediately mix the contents of the wells (e.g., by gentle shaking) and start monitoring the increase in absorbance at 405 nm over time (e.g., for 5-10 minutes) using a microplate reader.
3.4. Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each this compound concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA405nm/min).
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V_inhibited / V_control)] * 100
-
Where V_inhibited is the rate of reaction in the presence of this compound and V_control is the rate of the uninhibited enzyme.
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of the enzyme activity.
-
Visualized Workflow and Pathways
4.1. Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against Aminopeptidase M.
4.2. Aminopeptidase M Catalytic Mechanism and Inhibition
Caption: Competitive inhibition of Aminopeptidase M by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Leuhistin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuhistin is a naturally derived inhibitor of Aminopeptidase (B13392206) M, also known as CD13, a cell-surface metalloprotease.[1][2][3] CD13 is overexpressed in various pathological conditions and is implicated in key processes of cancer progression, including tumor angiogenesis, invasion, and metastasis.[4][5][6] Furthermore, CD13 plays a significant role in modulating inflammatory responses through the regulation of cytokines and chemokines, making it a promising therapeutic target for inflammatory disorders.[1][2][7][8]
These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models of cancer and inflammation. The methodologies are based on established practices for testing small molecule inhibitors and data from studies on other known CD13 inhibitors, such as bestatin (B1682670) and tosedostat.[6][9][10][11][12]
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for CD13 inhibitors in mouse models, which can serve as a starting point for designing studies with this compound. A crucial first step will be to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose of this compound.
Table 1: Exemplary Dosing of CD13 Inhibitors in Cancer Mouse Models
| Compound | Mouse Model | Cell Line | Route of Administration | Dosage | Reference |
| Bestatin | Nude Mice (Xenograft) | NaUCC-4 (Choriocarcinoma) | Intraperitoneal (i.p.) | 2 and 20 mg/kg, daily | [10] |
| Bestatin | Syngeneic Mice | Gardner Lymphosarcoma, IMC Carcinoma | Not Specified | 0.1 - 100 µ g/mouse | [9] |
| Bestatin | C57BL/6 Mice | B16BL6 (Melanoma) | Oral (p.o.) | 50 mg/kg | [6] |
| Tosedostat (CHR-2797) | Nude Mice (Xenograft) | MDA-MB-468 (Breast Cancer) | Not Specified | ~100 mg/kg | [12] |
Table 2: Exemplary Dosing of CD13 Inhibitors in Inflammation Mouse Models
| Compound | Mouse Model | Inflammatory Condition | Route of Administration | Dosage | Reference |
| Bestatin | Normal and Immunity-Impaired Mice | Delayed-Type Hypersensitivity | Not Specified | 0.1 - 100 µ g/mouse | [9] |
| Actinonin | SJL/J Mice | Experimental Autoimmune Encephalomyelitis | Not Specified | Not Specified | [1] |
| PETIR-001 | SJL/J Mice | Experimental Autoimmune Encephalomyelitis | Not Specified | Not Specified | [1] |
Experimental Protocols
This compound Formulation and Administration
Objective: To prepare this compound for in vivo administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), 0.5% methylcellulose (B11928114) in water, or a solution of DMSO and PEG300 diluted with saline)
-
Sterile tubes and syringes
Protocol:
-
Determine the appropriate vehicle for this compound based on its solubility. This may require preliminary formulation studies.
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, dissolve this compound in a suitable solvent such as DMSO and then dilute with sterile saline or PBS to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the animals (typically <5-10%).
-
For oral gavage (p.o.), this compound can be suspended in a vehicle like 0.5% methylcellulose.
-
Prepare fresh formulations on the day of administration.
Protocol for Testing this compound in a Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line with high CD13 expression (e.g., hepatocellular carcinoma, breast cancer, or melanoma cell lines)[6][13]
-
Sterile PBS or serum-free media
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
Protocol:
-
Tumor Cell Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or serum-free media at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound at the predetermined dose and schedule via the chosen route (i.p. or p.o.).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight every 2-3 days. Body weight loss can be an indicator of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol for Testing this compound in a Syngeneic Mouse Model of Cancer and Immune Response
Objective: To assess the anti-tumor and immunomodulatory effects of this compound in an immunocompetent mouse model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma)
-
This compound formulation
-
Vehicle control
Protocol:
-
Follow the tumor cell implantation, randomization, and treatment administration steps as described in the xenograft model protocol.
-
Immune Cell Analysis:
-
At the study endpoint, tumors and spleens can be harvested.
-
Tumors can be processed to a single-cell suspension for analysis of tumor-infiltrating immune cells (e.g., T cells, macrophages, myeloid-derived suppressor cells) by flow cytometry.
-
Spleens can be processed to assess systemic immune cell populations.
-
Protocol for Testing this compound in a Mouse Model of Inflammation
Objective: To evaluate the anti-inflammatory properties of this compound. A carrageenan-induced paw edema model is described below as an example.
Materials:
-
6-8 week old mice (e.g., Swiss albino)
-
This compound formulation
-
Vehicle control
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or calipers
Protocol:
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups of mice (n=6-8 per group) at a predetermined time before the inflammatory insult (e.g., 30-60 minutes).
-
-
Induction of Inflammation:
-
Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the vehicle control group.
-
At the end of the experiment, paw tissue can be collected for histological analysis or measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: this compound inhibits CD13, blocking pro-cancerous signaling.
Caption: this compound modulates inflammation by inhibiting CD13-mediated cytokine cleavage.
Caption: Workflow for testing this compound's in vivo efficacy.
References
- 1. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD13/Aminopeptidase N Is a Potential Therapeutic Target for Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of bestatin on mouse immune system and experimental murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopeptidase inhibitor ubenimex (bestatin) inhibits the growth of human choriocarcinoma in nude mice through its direct cytostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. CD13 promotes hepatocellular carcinogenesis and sorafenib resistance by activating HDAC5‐LSD1‐NF‐κB oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Leuhistin Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuhistin is a natural compound isolated from Bacillus laterosporus that has been identified as a potent inhibitor of Aminopeptidase M (APM), also known as CD13. Aminopeptidase M is a zinc-dependent metalloprotease frequently overexpressed on the surface of various cancer cells. Its enzymatic activity is implicated in tumor growth, invasion, angiogenesis, and metastasis. By inhibiting APM, this compound presents a promising avenue for anticancer therapeutic development. These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound, from determining its cytotoxic effects to elucidating its mechanism of action on key signaling pathways.
Data Presentation
Due to the limited availability of publicly accessible IC50 values for this compound across a wide range of cancer cell lines, the following table presents a template with hypothetical data to illustrate how to structure and compare results from cell viability assays. Researchers should replace this with their own experimental data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 25.5 |
| MCF-7 | Breast Cancer | 48 | 32.8 |
| A549 | Lung Cancer | 48 | 45.2 |
| HT-29 | Colon Cancer | 48 | 28.9 |
| U-87 MG | Glioblastoma | 72 | 19.7 |
| PC-3 | Prostate Cancer | 72 | 38.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Signaling Pathway
This compound's primary target, Aminopeptidase M (CD13), is a key regulator of multiple signaling pathways that are crucial for cancer cell survival, proliferation, and invasion. Inhibition of CD13 by this compound is hypothesized to disrupt these pathways, leading to anti-tumor effects. The diagram below illustrates the central role of CD13 and the downstream pathways affected.
Experimental Workflow
A systematic approach is recommended to evaluate the efficacy of this compound. The workflow diagram below outlines a logical progression of experiments, from initial screening to more detailed mechanistic studies.
Experimental Protocols
Cell Viability Assay (WST-1 Method)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48 or 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a significant color change is observed in the control wells.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
96-well plate (black for fluorescent assays)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
-
Caspase-3 Assay:
-
Add 50-100 µg of protein lysate to each well of the 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
-
Western Blot Analysis of MAPK/ERK Pathway Activation
Objective: To determine if this compound inhibits the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a short duration (e.g., 15, 30, 60 minutes) to observe changes in phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing:
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading. A loading control like GAPDH or β-actin should also be used.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK activation.
-
By following these detailed protocols, researchers can effectively evaluate the anticancer efficacy of this compound and gain insights into its mechanism of action, thereby facilitating its potential development as a novel therapeutic agent.
Application Notes and Protocols for Leuhistin in Combination Therapy
Disclaimer: There is currently no publicly available research on the use of Leuhistin in combination with other therapeutic agents. The following application notes and protocols are based on the established mechanisms and clinical findings of other aminopeptidase (B13392206) M/CD13 inhibitors, such as Bestatin (Ubenimex) and Tosedostat. These notes are intended to provide a theoretical framework and experimental guidance for researchers investigating the potential of this compound in combination therapies.
Introduction
This compound is a potent inhibitor of aminopeptidase M (AP-M), also known as CD13, an enzyme overexpressed in various malignancies and implicated in tumor growth, angiogenesis, and drug resistance.[1] Inhibition of AP-M/CD13 presents a promising strategy for cancer therapy, particularly in combination with conventional cytotoxic agents. The rationale for combining this compound with other therapies is to enhance anti-tumor efficacy, overcome resistance mechanisms, and potentially reduce the required doses of cytotoxic drugs, thereby minimizing toxicity.
Other inhibitors of AP-M/CD13, such as Bestatin and Tosedostat, have demonstrated synergistic or additive anti-cancer effects when combined with chemotherapeutic drugs like cytarabine, decitabine, 5-fluorouracil (B62378) (5-FU), cisplatin, and doxorubicin (B1662922) in preclinical and clinical studies.[2][3][4][5] These combinations have shown promise in various cancers, including acute myeloid leukemia (AML) and hepatocellular carcinoma (HCC).[2][4][5] The proposed mechanisms for this synergy include the induction of apoptosis and an increase in intracellular reactive oxygen species (ROS) levels.[4][6]
Potential Therapeutic Combinations
Based on the evidence from other AP-M/CD13 inhibitors, this compound could potentially be investigated in combination with:
-
Chemotherapeutic Agents:
-
Nucleoside Analogs (e.g., Cytarabine, 5-Fluorouracil): To target rapidly dividing cancer cells.
-
Platinum-Based Drugs (e.g., Cisplatin, Oxaliplatin): To induce DNA damage.
-
Anthracyclines (e.g., Doxorubicin): To inhibit topoisomerase II and generate ROS.
-
Hypomethylating Agents (e.g., Decitabine): To induce changes in gene expression.
-
-
Targeted Therapies:
-
Kinase Inhibitors: To block specific signaling pathways crucial for cancer cell survival and proliferation.
-
-
Radiotherapy: To potentially sensitize tumor cells to radiation-induced damage.[7]
Data Presentation
The following tables summarize representative quantitative data from studies on other AP-M/CD13 inhibitors in combination therapies. These can serve as a reference for designing and evaluating experiments with this compound.
Table 1: In Vitro Synergistic Effects of AP-M/CD13 Inhibitors with Chemotherapy
| Cancer Type | AP-M/CD13 Inhibitor | Combination Agent | Effect | Reference |
| Hepatocellular Carcinoma | Ubenimex | 5-FU, Cisplatin, Doxorubicin | Synergistic | [4] |
| Hepatocellular Carcinoma | Ubenimex | Sorafenib | Additive | [4] |
| Myeloma | Tosedostat (CHR-2797) | Bortezomib, Melphalan, Dexamethasone | Additive and Synergistic | [8] |
Table 2: Clinical Trial Outcomes of AP-M/CD13 Inhibitors in Combination Therapy
| Cancer Type | AP-M/CD13 Inhibitor | Combination Agent(s) | Phase | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) / High-Risk Myelodysplastic Syndrome (MDS) | Tosedostat | Cytarabine or Decitabine | II | Complete Remission (CR)/CRi rate of 53% | [2] |
| AML (elderly patients) | Tosedostat | Low-dose Cytarabine | II | Complete Response (CR) rate of 48.5% | [5] |
| Acute Non-lymphocytic Leukemia | Ubenimex | Maintenance Chemotherapy | N/A | Prolongation of survival time | [3] |
| Various Solid Tumors | Ubenimex | Mitomycin C, 5-FU, or Cisplatin | Preclinical | Effective for life prolongation in mice | [3] |
Signaling Pathways
AP-M/CD13 is involved in various signaling pathways that regulate cell survival, proliferation, and migration. Inhibition of AP-M/CD13 can modulate these pathways, leading to anti-tumor effects. The diagram below illustrates the key signaling pathways potentially affected by this compound. Ligation of CD13 can activate the MAPK (ERK1/2, JNK, p38) and PI3K pathways.[9][10] Inhibition of CD13 has been shown to increase ROS levels, which can lead to apoptosis.[4][6]
Caption: Potential signaling pathways modulated by this compound in combination with chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other therapeutic agents.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with another therapeutic agent and to quantify the synergy of the combination.
Materials:
-
Cancer cell line of interest (e.g., HuH7 or PLC/PRF/5 for HCC)
-
This compound
-
Combination agent (e.g., 5-FU, cisplatin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity and synergy assessment.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent, both individually and in a constant ratio combination.
-
Remove the medium from the cells and add the drug-containing medium. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone.
-
Use the dose-response data for the combination treatment to calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with another therapeutic agent.
Materials:
-
Cancer cell line
-
This compound
-
Combination agent
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for apoptosis analysis by flow cytometry.
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination at their respective IC50 concentrations for 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound and its combination on key signaling proteins.
Materials:
-
Cancer cell line
-
This compound
-
Combination agent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the combination agent, or the combination for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
By following these protocols, researchers can systematically evaluate the potential of this compound as a combination therapy partner, elucidate its mechanisms of action, and generate the necessary data to support further preclinical and clinical development.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] [pubmed.ncbi.nlm.nih.gov]
- 4. A CD13 inhibitor, ubenimex, synergistically enhances the effects of anticancer drugs in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. CD13 Inhibition Enhances Cytotoxic Effect of Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopeptidase inhibition as a targeted treatment strategy in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Leuhistin Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leuhistin (B1674825) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from the culture broth of Bacillus laterosporus. It acts as a competitive inhibitor of aminopeptidase (B13392206) M (AP-M)[1]. Its structure has been determined to be (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid[2]. By inhibiting AP-M, this compound can modulate various cellular processes where this enzyme is involved.
Q2: What is the recommended starting concentration for this compound in an in vitro assay?
The optimal concentration of this compound is highly dependent on the specific assay, cell type, and experimental conditions. A good starting point for enzymatic assays is to use a concentration around the reported inhibition constant (Ki) of 2.3 x 10⁻⁷ M[1]. For cell-based assays, a wider concentration range should be tested, typically from nanomolar to micromolar concentrations, to determine the optimal dose-response relationship.
Q3: How should I prepare and store this compound?
For optimal results, this compound should be dissolved in a suitable solvent, such as sterile distilled water or a buffer appropriate for your experimental system. It is recommended to prepare a concentrated stock solution, which can then be serially diluted to the desired working concentrations. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. |
| Pipetting errors during reagent addition | Use a consistent pipetting technique and ensure all reagents are properly mixed before addition. | |
| Edge effects on the assay plate | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humid environment. | |
| No observable effect of this compound | This compound concentration is too low | Perform a dose-response experiment with a wider range of concentrations, including higher concentrations. |
| This compound is inactive | Verify the integrity of the this compound stock solution. If possible, test its activity in a validated enzymatic assay. | |
| The target enzyme (AP-M) is not expressed or is at very low levels in the chosen cell line | Confirm the expression of aminopeptidase M in your cell model using techniques like Western blot or qPCR. | |
| Unexpected cytotoxicity | This compound concentration is too high | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the cytotoxic threshold for your functional assays. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. |
Experimental Protocols
Determining the IC₅₀ of this compound in an Enzymatic Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified aminopeptidase M.
Materials:
-
Purified aminopeptidase M
-
This compound
-
Substrate for aminopeptidase M (e.g., L-leucine-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Create a series of serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the substrate, and the different concentrations of this compound to triplicate wells.
-
Initiate the enzymatic reaction by adding a fixed amount of purified aminopeptidase M to each well.
-
Include control wells containing the enzyme and substrate without this compound (positive control) and wells with buffer and substrate only (negative control).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.
-
Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Workflow for Optimizing this compound Concentration in a Cell-Based Assay
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Signaling Pathways
Inhibition of aminopeptidase M by this compound can potentially impact various signaling pathways, as AP-M (also known as CD13) is a multifunctional protein involved in cell adhesion, migration, and signal transduction. The specific pathways affected will depend on the cellular context.
Hypothesized Impact of this compound on a Generic Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound through the inhibition of aminopeptidase M.
Caption: Potential modulation of a signaling pathway by this compound.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leuhistin Enzyme Inhibition Experiments
Welcome to the technical support center for Leuhistin enzyme inhibition experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound enzyme inhibition experiments in a question-and-answer format.
Question: Why am I observing a high background signal in my this compound inhibition assay?
Answer: A high background signal can obscure the true enzymatic activity and lead to inaccurate inhibition data. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Reagent-Related Issues:
-
Contaminated Buffers or Substrates: Microbial or chemical contamination in your reagents can lead to non-specific signals.[1][2] Prepare fresh buffers and substrate solutions using high-purity water and reagents.
-
Substrate Instability: The substrate may be degrading spontaneously, releasing a signal-producing molecule. Run a control with the substrate in the assay buffer without the enzyme to check for degradation.
-
-
Assay Plate and Procedural Issues:
-
Insufficient Washing: Inadequate washing between steps in plate-based assays can leave residual unbound reagents, causing a high background.[1][2] Increase the number and duration of wash steps.
-
Inadequate Blocking: For ELISA-based or other immunoassays, insufficient blocking can lead to non-specific binding of antibodies. Increase the concentration of the blocking agent or the incubation time.
-
Plate Contamination: Dirty or contaminated assay plates can also contribute to high background.
-
-
Detection System Issues:
-
Endogenous Enzyme Activity: If using a coupled enzyme assay system, endogenous enzymes in the sample or reagents might be contributing to the signal. Include appropriate inhibitors for these endogenous enzymes.
-
Below is a troubleshooting workflow to diagnose the source of a high background signal.
Caption: Troubleshooting workflow for high background signal.
Question: My IC50 values are not reproducible. What could be the cause?
Answer: Poor reproducibility of IC50 values is a common issue that can stem from several experimental variables.
Potential Causes and Solutions:
-
Inhibitor-Related Issues:
-
Solubility: The inhibitor may not be fully soluble at higher concentrations, leading to inaccurate dilutions. Visually inspect your inhibitor stock solutions for precipitates.
-
Stability: The inhibitor may be unstable in the assay buffer. Prepare fresh inhibitor dilutions for each experiment.
-
-
Enzyme-Related Issues:
-
Enzyme Concentration and Activity: Variations in the active enzyme concentration between experiments can significantly affect IC50 values. Ensure consistent enzyme concentration and activity.
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, meaning the IC50 will change with the pre-incubation time. Standardize the pre-incubation time of the enzyme and inhibitor.
-
-
Assay Conditions:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure the substrate concentration is consistent across all experiments.
-
Assay Linearity: Ensure the assay is running under linear conditions with respect to time and enzyme concentration.
-
The following table summarizes optimal assay conditions for a typical this compound inhibition experiment.
| Parameter | Recommended Condition |
| pH | 7.4 |
| Temperature | 37°C |
| Substrate Concentration | Equal to the Km value |
| Enzyme Concentration | Within the linear range of the assay |
| Pre-incubation Time | 15 minutes |
Frequently Asked Questions (FAQs)
Q1: How do I determine the mechanism of inhibition for my compound against this compound?
A1: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), you should perform enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using methods like Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.
Q2: What are off-target effects, and how can I test for them?
A2: Off-target effects occur when an inhibitor interacts with proteins other than the intended target, in this case, this compound. This can lead to misleading results in cell-based assays. To test for off-target effects, you can screen your inhibitor against a panel of related enzymes (e.g., other proteases) or use broader selectivity profiling services.
Q3: My inhibitor is not very soluble in aqueous solutions. What can I do?
A3: Poor solubility is a common challenge. You can try dissolving the compound in a small amount of an organic solvent like DMSO before making the final aqueous dilution. However, be mindful of the final solvent concentration in your assay, as high concentrations can inhibit the enzyme. It is recommended to keep the final DMSO concentration below 1%.
Q4: What is the difference between IC50 and Ki?
A4: The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50% under specific experimental conditions. The Ki (inhibition constant) is a more fundamental measure of the binding affinity of the inhibitor to the enzyme and is independent of substrate concentration for competitive inhibitors. The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors.
Experimental Protocols
Protocol 1: this compound Enzyme Inhibition Assay (Biochemical)
This protocol describes a standard procedure for measuring the inhibitory activity of a compound against purified this compound enzyme using a fluorogenic substrate.
Materials:
-
Purified this compound enzyme
-
Fluorogenic this compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for a biochemical this compound inhibition assay.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, inhibitor dilutions, and this compound enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal every minute for 30 minutes.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based this compound Inhibition Assay
This protocol outlines a general method for assessing the efficacy of a this compound inhibitor in a cellular context.
Materials:
-
Cells expressing this compound
-
Cell culture medium
-
Test inhibitor compounds
-
Cell lysis buffer
-
Reagents for detecting the downstream effect of this compound inhibition
-
Plate reader (e.g., for luminescence or fluorescence)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period.
-
Lyse the cells to release intracellular components.
-
Measure the activity of a downstream marker that is affected by this compound activity.
-
Determine the IC50 value of the inhibitor in the cellular context.
Hypothetical this compound Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway in which this compound plays a crucial role, providing context for the importance of its inhibition.
Caption: A hypothetical signaling pathway involving this compound.
This technical support guide provides a foundation for troubleshooting and understanding this compound enzyme inhibition experiments. For further assistance, please consult the relevant scientific literature or contact your reagent supplier.
References
How to address Leuhistin instability in solution
Welcome to the technical support center for Leuhistin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to this compound's stability in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound solution, diluted in an aqueous buffer, has become cloudy or shows visible precipitate. What should I do?
A1: Cloudiness or precipitation indicates that this compound may have crashed out of solution. This is often due to its limited aqueous solubility.
-
Immediate Action: Do not use a solution that has precipitated.[1] Prepare a fresh dilution from your stock.[1]
-
Solvent Concentration: Ensure the final concentration of the organic solvent (like DMSO) from your stock solution is kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[1][2] However, a slightly higher concentration within this tolerated range might be necessary to maintain solubility.[1]
-
pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of your aqueous buffer can improve solubility.[1] this compound is more soluble and stable in slightly acidic conditions (pH 4-6).
-
Use of Excipients: Consider the use of solubilizing excipients, such as cyclodextrins, to improve aqueous solubility.
Q2: I'm observing a progressive decrease in this compound's inhibitory activity in my multi-day cell-based assay. What is the likely cause?
A2: A gradual loss of activity suggests that this compound is degrading in your aqueous assay medium over time. This compound is susceptible to hydrolysis, especially at neutral to alkaline pH, and oxidation.
-
pH Control: The stability of many compounds is pH-dependent.[3] Maintain the pH of your culture medium with a suitable buffer in the optimal range of 4-6 for this compound.
-
Temperature: Perform experiments at a consistent and controlled temperature. As shown in the stability data below, higher temperatures accelerate degradation.
-
Time-Course Experiment: To confirm instability, you can perform a time-course experiment where you measure the inhibitor's activity at different time points after its addition to the assay medium.[1]
-
Fresh Additions: For long-term experiments, consider replacing the medium with freshly diluted this compound daily.
Q3: My this compound stock solution in DMSO has changed color from colorless to a faint yellow. What does this mean?
A3: A color change in your stock solution often indicates chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light or air.[3][4]
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.[3][5]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in foil.[3]
-
Inert Gas: For long-term storage, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[3]
-
Purity Check: If you suspect degradation, it is advisable to check the purity of your stock solution using an analytical method like HPLC before use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2] It is crucial to use a fresh stock of DMSO to avoid moisture, which can accelerate degradation.
Q2: How should I store my this compound stock solutions?
A2: For long-term stability, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials at -20°C or -80°C.[1][5] When ready to use, bring the aliquot to room temperature before opening.
Q3: How stable is this compound in aqueous solutions?
A3: this compound's stability in aqueous solutions is highly dependent on pH and temperature. It is most stable at a pH range of 4-6. At neutral or alkaline pH, it undergoes rapid hydrolytic degradation. Elevated temperatures also accelerate this degradation.
Data Presentation
The following tables summarize the stability of a 10 µM this compound solution in various aqueous buffers after a 24-hour incubation period. The percentage of remaining this compound was determined by HPLC analysis.
Table 1: Effect of pH on this compound Stability at 37°C
| Buffer pH | Buffer System | % Remaining this compound |
| 4.0 | Acetate | 98.2% |
| 5.0 | Acetate | 97.5% |
| 6.0 | Phosphate | 91.3% |
| 7.4 | Phosphate (PBS) | 65.8% |
| 8.0 | Tris | 42.1% |
Table 2: Effect of Temperature on this compound Stability at pH 7.4
| Temperature | % Remaining this compound |
| 4°C | 92.5% |
| 25°C (Room Temp) | 78.4% |
| 37°C | 65.8% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber polypropylene (B1209903) or glass vials
-
-
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[5]
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate gently at room temperature until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in tightly sealed amber vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5]
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Objective: To evaluate the chemical stability of this compound in a specific aqueous solution over time.[1]
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Timepoint Zero (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration (e.g., 10 µM). Immediately analyze an aliquot by HPLC to determine the initial peak area, which serves as the baseline.[3]
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot of the solution for HPLC analysis.
-
Data Analysis: For each timepoint, calculate the percentage of remaining this compound by comparing its peak area to the peak area at T=0.
-
Visualizations
Below are diagrams illustrating key workflows and pathways related to this compound stability.
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Hypothetical degradation pathways for this compound in solution.
References
Technical Support Center: Improving the Accuracy of Leuhistin IC50 Measurements for Aminopeptidase M
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of Leuhistin IC50 measurements for its target enzyme, aminopeptidase (B13392206) M (AP-M, also known as CD13 or Aminopeptidase N).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a natural product isolated from the culture broth of Bacillus laterosporus.[1] It is a potent and competitive inhibitor of aminopeptidase M (AP-M).[1] Its inhibition constant (Ki) for AP-M has been reported to be 2.3 x 10-7 M.[1] this compound also shows weak inhibitory activity against aminopeptidase A and B.[1]
Q2: What are the common assay principles for measuring aminopeptidase M activity?
Aminopeptidase M activity is typically measured using a chromogenic or fluorogenic substrate. The enzyme catalyzes the cleavage of an amino acid from the N-terminus of a peptide or synthetic substrate. This releases a reporter molecule (a chromophore or fluorophore) that can be quantified.
-
Spectrophotometric Assays: A common substrate is L-leucine-p-nitroanilide.[2][3] AP-M cleaves this substrate to release p-nitroaniline, a yellow product that can be measured by absorbance at approximately 405 nm.[3][4]
-
Fluorometric Assays: These assays use substrates like L-Leucine-7-amido-4-methylcoumarin (L-AMC) or an acetylated p53-AFC substrate. Cleavage of the substrate releases a highly fluorescent molecule (e.g., AMC or AFC), which can be detected with greater sensitivity than colorimetric methods.
Q3: Which factors can influence the accuracy of my this compound IC50 values?
Several factors can impact the accuracy and reproducibility of IC50 measurements. These include:
-
Enzyme Purity and Concentration: The source and purity of the aminopeptidase M can affect its activity. Ensure you are using a consistent source and concentration of the enzyme in your assays.
-
Substrate Concentration: The IC50 value of a competitive inhibitor like this compound is dependent on the substrate concentration. It is crucial to use a substrate concentration at or below the Michaelis-Menten constant (Km) to obtain an accurate Ki value.
-
Incubation Time and Temperature: Enzyme kinetics are sensitive to both time and temperature. Use a consistent incubation time that falls within the linear range of the reaction and maintain a stable temperature.[2][5]
-
Buffer Composition and pH: The pH of the assay buffer is critical for optimal enzyme activity. For aminopeptidase M, a pH of around 8.0 is often used.[3]
-
Presence of Other Proteases: If using cell lysates or tissue homogenates, other proteases may be present and could interfere with the assay. Specific inhibitors for other proteases may be necessary.[2]
-
Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not inhibit the enzyme at the final concentration used in the assay. Always include a solvent control.
-
Purity of this compound: Impurities in the inhibitor sample can lead to inaccurate IC50 values.[6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Prepare fresh reagents for each experiment or use aliquots from a single, validated stock to minimize freeze-thaw cycles. |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent pipetting technique, especially for small volumes. |
| Temperature Fluctuations | Ensure that all reagents and plates are properly equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated dispenser to start the reactions simultaneously. Stop all reactions at the same time point. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. |
Issue 2: No Inhibition or Very High IC50 Value Observed
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Verify the integrity and purity of your this compound stock. If possible, test its activity with a known positive control assay. |
| Incorrect this compound Concentration | Confirm the calculations for your serial dilutions. Prepare a fresh dilution series from a new stock solution. |
| Enzyme Concentration Too High | Reduce the enzyme concentration to ensure that the reaction remains in the linear range and is sensitive to inhibition. |
| Substrate Concentration Too High | For a competitive inhibitor, a high substrate concentration will shift the apparent IC50 higher. Lower the substrate concentration, ideally to a level at or below the Km. |
| Assay Conditions Not Optimal | Verify the pH and composition of your assay buffer. Ensure all necessary co-factors (if any) are present. |
Issue 3: Inconsistent or Non-Sigmoidal Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Inaccurate Dilution Series | Carefully prepare the serial dilutions of this compound. Ensure thorough mixing at each dilution step. |
| Limited Solubility of this compound | Check the solubility of this compound in your assay buffer. If precipitation is observed at higher concentrations, consider using a different solvent or a lower concentration range. |
| Assay Readout Out of Linear Range | Ensure that your signal (absorbance or fluorescence) is within the linear range of your instrument. Dilute your samples if necessary. |
| Data Normalization Issues | Properly define your 0% and 100% inhibition controls. The 0% inhibition control should contain the enzyme and substrate without the inhibitor, while the 100% inhibition control should lack the enzyme or contain a known potent inhibitor at a saturating concentration. |
Experimental Protocols
Biochemical Assay for Aminopeptidase M Activity using a Chromogenic Substrate
This protocol is for determining the IC50 of this compound against purified aminopeptidase M using L-leucine-p-nitroanilide as a substrate in a 96-well plate format.
Materials:
-
Purified Aminopeptidase M (porcine kidney or recombinant)
-
This compound
-
L-leucine-p-nitroanilide (substrate)
-
Tricine buffer (e.g., 50 mM, pH 8.0)
-
DMSO (for dissolving this compound)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to test (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO in assay buffer).
-
-
Prepare Reagents:
-
Dilute the aminopeptidase M enzyme in cold assay buffer to the desired working concentration.
-
Prepare the substrate solution (L-leucine-p-nitroanilide) in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the this compound dilutions (or vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the absorbance.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each this compound concentration from the linear portion of the kinetic curve.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for Known Aminopeptidase M Inhibitors
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | Aminopeptidase M | Ki = 0.23 µM | [1] |
| Amastatin | Aminopeptidase M | - | [2][7] |
| Bestatin | Aminopeptidase M | - | [2][7] |
| Actinonin | Aminopeptidase M | - | [2][7] |
| Ethyl D-cysteinate | Aminopeptidase M | Ki = 0.35 µM | [8] |
Note: Specific IC50 values for Amastatin, Bestatin, and Actinonin can vary depending on assay conditions.
Visualizations
Caption: Workflow for this compound IC50 determination.
Caption: Troubleshooting inaccurate IC50 measurements.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific enzyme assay for aminopeptidase M in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Leucine Aminopeptidase (LAP) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of aminopeptidase M from muscle and mucosa of the pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of aminopeptidase M by alkyl D-cysteinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Leuhistin assay variability and how to reduce it
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Leuhistin (B1674825) in enzyme inhibition assays. The information is designed to help identify and reduce experimental variability, ensuring more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural compound isolated from the bacterium Bacillus laterosporus BMI156-14F1.[1] It functions as a potent and competitive inhibitor of Aminopeptidase (B13392206) M (AP-M), also known as CD13.[1] Its chemical structure is (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid.[2] In an assay, this compound binds to the active site of the Aminopeptidase M enzyme, preventing it from cleaving its substrate.
Q2: What are the most common sources of variability in a this compound (Aminopeptidase M) inhibition assay?
Q3: How can I reduce variability originating from my cell culture?
A3: Standardizing cell culture procedures is critical for reducing assay variability.[3]
-
Source and Passage Number: Obtain cell lines from reputable sources to avoid misidentification, which occurs in 18-36% of lines.[3] Limit the number of cell passages to prevent phenotypic "drift," where cell populations change over time.[3]
-
Use Cryopreserved Cells: A highly effective method is to create a large, quality-controlled batch of frozen "thaw-and-use" cells. This practice treats cells like a standardized reagent, eliminating variability from continuous culturing.[3]
-
Standardize Plating: Ensure cell density and the time between passaging and plating are consistent for every experiment.[3] Changes in media components and pH can alter cellular responses.[3]
-
Routine Testing: Regularly test for contamination from bacteria, yeast, or mycoplasma.[3]
Q4: I am observing significant "edge effects" in my multi-well plates. How can I mitigate this?
-
Ensure Uniform Conditions: Use plate lids and ensure proper sealing to minimize evaporation. Allow plates to equilibrate to room temperature before adding reagents if they have been refrigerated.
Q5: My results are inconsistent from one experiment to the next. What procedural factors should I investigate?
A5: Inter-assay variability is often traced back to subtle changes in experimental procedure.[5]
-
Standardize Incubation: Incubation times and temperatures must be precisely controlled.[6] A study on a bacterial bioassay found that tightly controlling the activation temperature reduced total variability by approximately 85%.[5]
-
Pipetting and Automation: Manual pipetting can introduce significant errors.[6] Ensure pipettes are regularly calibrated. For high-throughput applications, automated liquid handlers can greatly improve precision and reproducibility.[6][7]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| High Coefficient of Variation (CV) in Replicates | Inaccurate pipetting; Edge effects; Non-homogenous cell suspension. | Calibrate pipettes; Use reverse pipetting for viscous solutions; Avoid outer wells or use a plate map to normalize data[4]; Ensure cells are fully resuspended before plating. |
| Inconsistent IC50 Values for this compound | Variation in enzyme activity; Inconsistent cell passage number or density; Reagent lot changes; Inconsistent incubation times. | Prepare a large single batch of enzyme and aliquot for storage; Implement a "thaw-and-use" cell banking system[3]; Qualify new reagent lots; Use a calibrated timer for all incubation steps.[6] |
| Signal Drift Across the Plate | Temperature gradient during incubation or reading; Evaporation from wells. | Ensure the plate reader and incubator have uniform temperature distribution; Allow plates to equilibrate to room temperature before reading; Use plate sealers to prevent evaporation. |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations; Incorrect buffer pH or composition; Low enzyme activity. | Optimize substrate and enzyme concentrations; Verify the pH of all buffers; Test the specific activity of the enzyme stock. |
Quantitative Impact of Variability Sources
The following table summarizes common sources of assay variability and their potential quantitative impact, often measured by the Coefficient of Variation (CV).
| Source of Variability | Typical CV% Range | Key Mitigation Strategy |
| Inter-Assay (Day-to-Day) | 15-30% | Standardize protocols, use control compounds, and qualify reagents. |
| Inter-Operator | 10-25% | Detailed Standard Operating Procedures (SOPs), training, and automation. |
| Cell Passage Number | 5-20% | Limit passage number; Use a frozen cell bank system.[3] |
| Plate Position (Edge Effects) | 10-40% | Avoid outer wells; Normalize data based on plate controls.[4] |
| Reagent Lot Changes | 5-15% | Purchase large lots; Validate new lots before use.[4] |
| Pipetting (Manual) | 2-15% | Calibrate pipettes regularly; Employ proper technique; Use automation.[6] |
Note: CV% ranges are estimates and can vary significantly based on the specific assay and laboratory conditions.
Representative Experimental Protocol: Aminopeptidase M (CD13) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on Aminopeptidase M using a fluorogenic substrate.
Materials:
-
Recombinant human Aminopeptidase M (CD13)
-
This compound
-
L-Alanine 7-amido-4-methylcoumarin (Ala-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in Assay Buffer. Remember to include a "no inhibitor" control containing the same final concentration of DMSO.
-
Dilute the Ala-AMC substrate to a working concentration of 200 µM in Assay Buffer.
-
Dilute the Aminopeptidase M enzyme to a working concentration of 2X the final desired concentration (e.g., 0.5 ng/µL) in Assay Buffer.
-
-
Assay Workflow:
-
Add 50 µL of Assay Buffer to all wells. Add 25 µL of each this compound dilution (or DMSO vehicle control) to the appropriate wells.
-
To initiate the reaction, add 25 µL of the 2X enzyme solution to all wells except the "no enzyme" blank. Mix gently by tapping the plate.
-
Incubate the plate for 15 minutes at 37°C, protected from light.
-
Add 25 µL of the 200 µM Ala-AMC substrate solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in the reader and measure fluorescence every 60 seconds for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence signal versus time curve for each well.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Logical workflow for identifying and reducing assay variability.
Caption: Mechanism of action for this compound as a competitive inhibitor.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dispendix.com [dispendix.com]
- 7. cellgs.com [cellgs.com]
Technical Support Center: Overcoming Off-Target Effects of Leuhistin in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using Leuhistin in cell-based experiments. The focus is on identifying and mitigating off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Aminopeptidase (B13392206) M (AP-M), also known as CD13.[1][2] It was originally isolated from the culture broth of Bacillus laterosporus.[1][2] Its primary on-target effect is the inhibition of AP-M's enzymatic activity.
Q2: What are the known off-target effects of this compound?
This compound has been shown to weakly inhibit Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B).[1][2] While its inhibitory action is strongest against its primary target, Aminopeptidase M, users should be aware of these potential off-target interactions.
Q3: How can I confirm that the observed cellular phenotype is due to the inhibition of Aminopeptidase M and not an off-target effect?
To validate that the observed phenotype is a direct result of on-target this compound activity, researchers can perform several key experiments:
-
Rescue Experiments: Overexpression of the primary target, Aminopeptidase M, should rescue the phenotype induced by this compound treatment. If the phenotype persists despite AP-M overexpression, it is likely due to off-target effects.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Aminopeptidase M should phenocopy the effects of this compound treatment.
-
Use of Structurally Unrelated Inhibitors: Employing other known and specific inhibitors of Aminopeptidase M that are structurally different from this compound can help confirm that the observed phenotype is target-related.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of this compound in your cellular experiments.
Issue 1: Inconsistent or unexpected experimental results with this compound treatment.
Unexpected results may arise from the weak inhibition of off-target aminopeptidases or other unknown protein interactions.
Troubleshooting Steps & Solutions:
-
Determine the On-Target and Off-Target Potency in Your System:
-
Recommendation: Perform dose-response curves to determine the half-maximal inhibitory concentration (IC50) of this compound for Aminopeptidase M, as well as for the known off-targets Aminopeptidase A and Aminopeptidase B, in your specific cell line.
-
Rationale: This will establish the concentration window where this compound is selective for its primary target.
-
-
Employ a Lower, More Selective Concentration of this compound:
-
Recommendation: Based on the dose-response data, use the lowest concentration of this compound that elicits the desired on-target effect while minimizing engagement of AP-A and AP-B.
-
Rationale: Reducing the concentration can often increase the selectivity of a small molecule inhibitor.
-
-
Validate Target Engagement in Intact Cells:
-
Recommendation: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Aminopeptidase M at the concentrations used in your experiments.[3][4][5][6]
-
Rationale: CETSA provides direct evidence of target engagement within the complex environment of the cell, helping to distinguish direct binding from downstream effects.[3][4][5][6]
-
Issue 2: Phenotype observed does not correlate with known functions of Aminopeptidase M.
If the cellular effect of this compound is inconsistent with the established roles of AP-M, it is crucial to investigate potential novel off-target interactions.
Troubleshooting Steps & Solutions:
-
Computational Prediction of Potential Off-Targets:
-
Recommendation: Use in silico tools and databases to predict potential off-target proteins for this compound based on its chemical structure.[7][8][9][10]
-
Rationale: Computational approaches can provide a list of candidate off-targets for subsequent experimental validation, saving time and resources.[7]
-
-
Broad-Spectrum Off-Target Profiling:
-
Recommendation: Perform unbiased proteomic screening to identify cellular proteins that interact with this compound. Techniques like Thermal Proteome Profiling (TPP) or chemical proteomics can be employed.[11]
-
Rationale: These methods provide a global view of protein engagement by a small molecule, enabling the discovery of previously unknown off-targets.
-
-
Validate Novel Off-Target Candidates:
-
Recommendation: For any newly identified potential off-targets, use orthogonal assays to confirm the interaction. This can include knockdown/knockout experiments for the candidate off-target, followed by this compound treatment to see if the phenotype is abrogated.
-
Rationale: Rigorous validation is essential to confirm that a predicted or identified off-target is responsible for the observed cellular phenotype.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | Reported Inhibition | Inhibition Constant (Ki) | Reference(s) |
| Aminopeptidase M (AP-M) | Strong | 2.3 x 10⁻⁷ M | [1][2] |
| Aminopeptidase A (AP-A) | Weak | Not specified | [1][2] |
| Aminopeptidase B (AP-B) | Weak | Not specified | [1][2] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from established CETSA methodologies to confirm the binding of this compound to Aminopeptidase M in intact cells.[3][4][5][6]
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Aminopeptidase M
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation. Include an unheated control.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for Aminopeptidase M.
-
Analysis: Quantify the band intensities. This compound-bound Aminopeptidase M will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: A workflow for identifying and mitigating this compound's off-target effects.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alithea bio [alithea-bio.com]
- 9. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Leuhistin precipitation in culture media
Welcome to the technical support center for Leuhistin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product isolated from Bacillus laterosporus. It acts as a competitive inhibitor of Aminopeptidase (B13392206) N (APN/CD13), a zinc-dependent metalloprotease.[1][2][3] APN/CD13 is involved in various cellular processes, including cell proliferation, migration, and angiogenesis, making it a target of interest in cancer research.[4][5][6]
Q2: I've observed a precipitate in my culture medium after adding this compound. What are the common causes?
A2: Precipitation of small molecules like this compound in culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its aqueous solubility.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous culture medium can cause the compound to "crash out" of solution.
-
Temperature Fluctuations: Changes in temperature, such as using cold media, can decrease the solubility of the compound.
-
pH Shifts: The pH of the culture medium can affect the charge state and solubility of a compound.
-
Interactions with Media Components: this compound may interact with proteins (e.g., in fetal bovine serum) or other components in the medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules.
Q4: How should I store this compound stock solutions?
A4: For short-term storage (days to weeks), this compound stock solutions can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Culture Medium
If you observe a precipitate immediately after adding your this compound stock solution to the culture medium, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility in the aqueous medium. | Determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test (see Experimental Protocols). Lower the final working concentration if necessary. |
| Rapid Dilution ("Solvent Shock") | The abrupt change in solvent environment from DMSO to aqueous medium causes the compound to precipitate. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium. Add the stock solution dropwise while gently swirling the medium. |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions of this compound. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation (Hours to Days After Treatment)
If the medium appears clear initially but a precipitate forms later during incubation, the following factors may be at play:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable under the culture conditions (37°C, pH, etc.), leading to degradation and precipitation of the resulting products. | Perform a stability study of this compound in your culture medium at 37°C over the time course of your experiment (see Experimental Protocols). If unstable, consider replenishing the compound with fresh medium at regular intervals. |
| Interaction with Media Components | This compound may slowly interact with components in the medium, such as salts, amino acids, or serum proteins, to form insoluble complexes. | If using a serum-containing medium, try reducing the serum concentration or using a serum-free formulation if your cell line permits. You can also test different basal media formulations. |
| pH Shift During Culture | Cellular metabolism can cause the pH of the culture medium to change over time, which may affect the solubility of this compound. | Ensure your culture medium is adequately buffered and that the incubator's CO₂ concentration is stable to maintain a constant pH. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To determine the highest concentration of this compound that can be dissolved in your specific cell culture medium without precipitating.
Materials:
-
This compound powder
-
DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile 1.5 mL microcentrifuge tubes
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm (or visual inspection)
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the powder is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions in Medium: a. Pre-warm your complete cell culture medium to 37°C. b. In a 96-well plate, add 198 µL of the pre-warmed medium to a series of wells. c. In the first well, add 2 µL of your 10 mM this compound stock solution to achieve a 100 µM concentration (and 1% DMSO). Mix well by pipetting up and down. d. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate. e. Include a "medium only" control and a "medium + 1% DMSO" control.
-
Incubate and Observe: a. Incubate the plate at 37°C and 5% CO₂ for a period relevant to your experiment (e.g., 2 hours). b. Visually inspect the wells for any signs of cloudiness or precipitate. c. For a quantitative assessment, measure the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (or shows no significant increase in absorbance) is the maximum working soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Culture Medium
Objective: To evaluate the chemical stability of this compound under your experimental cell culture conditions over time.
Materials:
-
This compound stock solution in DMSO
-
Your complete cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
Methodology:
-
Prepare this compound Working Solution: Prepare a solution of this compound in pre-warmed complete culture medium at the highest intended working concentration.
-
Aliquot for Time Points: Distribute this solution into several sterile tubes, one for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in your culture medium.
Visualizations
Signaling Pathway Inhibited by this compound
Caption: Inhibition of Aminopeptidase N (CD13) signaling by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Buy this compound | 129085-76-3 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cooperative effects of aminopeptidase N (CD13) expressed by nonmalignant and cancer cells within the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leuhistin Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting Leuhistin inhibition assays for Aminopeptidase (B13392206) M (AP-M), also known as Aminopeptidase N (APN) or CD13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of Aminopeptidase M (AP-M).[1] This means it reversibly binds to the active site of the enzyme, competing with the substrate. The inhibition constant (Ki) for this compound with AP-M has been reported to be 2.3 x 10-7 M.[1]
Q2: What is the optimal pre-incubation time for a this compound inhibition assay?
A2: The optimal pre-incubation time for a competitive inhibitor like this compound aims to achieve binding equilibrium between the enzyme and the inhibitor before initiating the enzymatic reaction by adding the substrate. For competitive inhibitors, a short pre-incubation time is often sufficient. However, the ideal time can be influenced by the concentrations of the enzyme and inhibitor. It is recommended to empirically determine the optimal pre-incubation time by testing several time points (e.g., 0, 5, 15, and 30 minutes) and observing if the IC50 value changes significantly. A stable IC50 value across different pre-incubation times suggests that equilibrium has been reached.
Q3: How does the substrate concentration affect the apparent IC50 value of this compound?
A3: For a competitive inhibitor, the apparent IC50 value is dependent on the substrate concentration. According to the Cheng-Prusoff equation, the IC50 will increase linearly with an increasing substrate concentration. To obtain an IC50 value that is a good approximation of the Ki, it is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.
Q4: What are typical positive and negative controls for a this compound inhibition assay?
A4:
-
Positive Control (Maximum Inhibition): A known inhibitor of AP-M, such as Bestatin or Tosedostat, can be used as a positive control to ensure the assay can detect inhibition.
-
Negative Control (No Inhibition): A reaction containing the enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve this compound, but no inhibitor. This represents 100% enzyme activity.
-
No-Enzyme Control: A well containing the substrate and assay buffer but no enzyme. This helps to determine the background signal from non-enzymatic substrate degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence of this compound or other test compounds. 2. Contaminated assay buffer or reagents. 3. Spontaneous degradation of the fluorogenic substrate. | 1. Run a compound blank control (buffer + compound, no enzyme) to measure intrinsic fluorescence and subtract it from the sample wells. 2. Use high-purity reagents and sterile-filtered buffers. 3. Prepare substrate solutions fresh before each experiment and protect them from light. |
| No or Weak Signal | 1. Inactive enzyme. 2. Omission of a key reagent (e.g., enzyme, substrate). 3. Incorrect plate reader settings (e.g., excitation/emission wavelengths). | 1. Verify enzyme activity with a positive control substrate and ensure proper storage conditions. 2. Carefully review the protocol and ensure all reagents are added in the correct order and volume. 3. Check the manufacturer's specifications for the fluorogenic substrate and set the plate reader accordingly. |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent incubation times or temperatures. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible. 2. Ensure uniform incubation conditions for all wells. Use a temperature-controlled plate reader if possible. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment. |
| IC50 Value Shifts Significantly with Pre-incubation Time | 1. This compound may be a slow-binding inhibitor, and equilibrium was not reached. 2. Time-dependent inhibition (unlikely for a competitive inhibitor, but possible). | 1. Increase the pre-incubation time until the IC50 value stabilizes. 2. If the IC50 continues to decrease with longer pre-incubation, further mechanistic studies may be required to investigate potential time-dependent inhibition. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other known inhibitors of Aminopeptidase M.
| Inhibitor | Target | Inhibition Type | Ki (M) | IC50 (µM) |
| This compound | Aminopeptidase M | Competitive | 2.3 x 10-7[1] | Not explicitly reported |
| Bestatin | Aminopeptidases | Competitive | - | ~1-10 (varies with conditions) |
| Tosedostat | Aminopeptidases | - | - | ~0.3-1 |
Note: IC50 values are highly dependent on assay conditions, particularly substrate concentration. The values for Bestatin and Tosedostat are approximate ranges found in the literature for comparative purposes.
Experimental Protocols
Protocol for Determining the IC50 of this compound against Aminopeptidase M
This protocol is designed for a 96-well plate format using a fluorogenic substrate.
Materials:
-
Purified recombinant human Aminopeptidase M (AP-M)
-
This compound
-
Fluorogenic AP-M substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
-
Enzyme Preparation:
-
Dilute the AP-M stock solution in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions (or vehicle for control wells) to the appropriate wells of the 96-well plate.
-
Add the diluted AP-M solution to all wells except the "no-enzyme" control wells.
-
Add Assay Buffer to the "no-enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the enzyme's optimal temperature) for a predetermined time (e.g., 15 minutes) to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in Assay Buffer at a concentration at or below its Km value.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
For kinetic reads, determine the initial reaction velocity (V0) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the "no-enzyme" control.
-
Calculate the percent inhibition for each this compound concentration relative to the "no-inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Aminopeptidase M (CD13) Signaling Pathway in Cancer
Aminopeptidase M (CD13) is implicated in various aspects of cancer progression, including proliferation, migration, and angiogenesis. Its inhibition can disrupt these processes.
Caption: APM signaling cascade in cancer.
Experimental Workflow for this compound IC50 Determination
A logical flow of the experimental steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
References
Validation & Comparative
Leuhistin: A Comparative Analysis of its Efficacy as an Aminopeptidase Inhibitor
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Leuhistin's efficacy against other prominent aminopeptidase (B13392206) inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding of this compound's performance.
Quantitative Efficacy Comparison
This compound has been identified as a potent inhibitor of Aminopeptidase M (AP-M), also known as Aminopeptidase N (APN) or CD13.[1] Its efficacy, along with that of other well-known aminopeptidase inhibitors, is summarized in the table below. The data presented are Ki (inhibition constant) values, which represent the concentration of inhibitor required to produce half-maximum inhibition, providing a direct measure of potency. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki (M) | Source |
| This compound | Aminopeptidase M (AP-M) | 2.3 x 10⁻⁷ | [1] |
| Bestatin (B1682670) | Aminopeptidase M (AP-M) | 4.1 x 10⁻⁶ | [2] |
| Amastatin (B1665947) | Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ | [2] |
| Actinonin (B1664364) | Aminopeptidase N (APN) | 1.7 x 10⁻⁷ | [3] |
Note: Aminopeptidase M (AP-M) and Aminopeptidase N (APN) are the same enzyme. The data for Bestatin and Amastatin are from a single study, allowing for a direct comparison of their potency against AP-M under the same conditions. While the Ki for this compound is from a separate study, the target enzyme is the same. Actinonin's Ki is also against APN.
Experimental Protocols
The determination of the inhibition constants (Ki) for these aminopeptidase inhibitors generally involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. While the exact experimental details for the determination of this compound's Ki were not fully detailed in the primary literature, a representative experimental protocol for an Aminopeptidase M inhibition assay is described below. This protocol is based on established methodologies for determining the kinetic parameters of aminopeptidase inhibitors.
Representative Aminopeptidase M (AP-M) Inhibition Assay
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) against purified Aminopeptidase M.
Materials:
-
Enzyme: Purified porcine kidney Aminopeptidase M (EC 3.4.11.2).
-
Substrate: L-Leucine-p-nitroanilide.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Inhibitor: this compound (or other test compounds) at various concentrations.
-
Instrumentation: Spectrophotometer capable of measuring absorbance at 405 nm.
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
A solution of Aminopeptidase M is prepared in the Tris-HCl buffer.
-
The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
-
Enzymatic Reaction:
-
The enzymatic reaction is initiated by adding the substrate, L-Leucine-p-nitroanilide, to the enzyme-inhibitor mixture.
-
The final reaction volume is brought to a fixed volume (e.g., 1 mL) with the Tris-HCl buffer.
-
-
Data Acquisition:
-
The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 405 nm over time. This absorbance change is due to the release of p-nitroaniline upon substrate hydrolysis.
-
The initial velocity (V₀) of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing Lineweaver-Burk or Dixon plots. This compound has been reported to be a competitive inhibitor.
-
For a competitive inhibitor, the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where:
-
IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
-
-
Signaling Pathway and Experimental Workflow
Aminopeptidases play a crucial role in the regulation of various physiological processes by cleaving N-terminal amino acids from peptides, thereby activating, inactivating, or modifying their function. A key role of Aminopeptidase M is in the degradation of peptide hormones, thus terminating their signaling activity. The following diagrams illustrate this general mechanism and a typical experimental workflow for assessing inhibitor efficacy.
Caption: General mechanism of peptide hormone inactivation by Aminopeptidase M and its inhibition.
Caption: A typical experimental workflow for determining the inhibition constant (Ki) of an aminopeptidase inhibitor.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Leuhistin versus Bestatin for Aminopeptidase M Inhibition
For researchers, scientists, and drug development professionals investigating the modulation of aminopeptidase (B13392206) M (AP-M), also known as aminopeptidase N (APN) or CD13, the selection of a potent and specific inhibitor is a critical decision. This guide provides an objective comparison of two prominent microbial-derived inhibitors, Leuhistin and Bestatin (B1682670), focusing on their inhibitory efficacy, mechanisms of action, and the signaling pathways they influence.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and Bestatin against aminopeptidase M has been quantified in various studies. A direct comparison is best made through their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Inhibitor | Molar Mass ( g/mol ) | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) | Source Organism |
| This compound | 255.30 | Competitive | 0.23[1][2] | - | Bacillus laterosporus[1][2] |
| Bestatin | 308.38 | Competitive | 1.4[3] | 0.005 - 6[4][5] | Streptomyces olivoreticuli[4] |
Note: The inhibitory values for Bestatin show a significant range, which may be attributed to differing experimental conditions across studies, including the source of the enzyme and the substrate used. No studies have been identified that directly compare this compound and Bestatin under identical experimental conditions.
Mechanism of Inhibition
Both this compound and Bestatin are competitive inhibitors, meaning they bind to the active site of aminopeptidase M, thereby preventing the substrate from binding and being hydrolyzed. Aminopeptidase M is a zinc-dependent metalloprotease, and the inhibitory action of both compounds involves interaction with the catalytic zinc ion in the active site.
Experimental Protocols
In Vitro Aminopeptidase M Inhibition Assay
This protocol outlines a generalized method for determining the inhibitory activity of compounds like this compound and Bestatin against aminopeptidase M using a chromogenic substrate.
1. Materials and Reagents:
-
Purified aminopeptidase M (e.g., from porcine kidney)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate: L-Leucine-p-nitroanilide
-
Inhibitors: this compound and Bestatin
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
2. Procedure:
-
Prepare stock solutions of this compound and Bestatin in a suitable solvent (e.g., DMSO or water).
-
Create a series of dilutions of the inhibitors in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well microplate, add a fixed amount of the aminopeptidase M enzyme solution to each well, except for the blank controls.
-
Add the different concentrations of the inhibitors (or vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the L-Leucine-p-nitroanilide substrate to all wells.
-
Immediately place the microplate in the reader and monitor the increase in absorbance at 405 nm over time. The product of the reaction, p-nitroaniline, is yellow and absorbs light at this wavelength.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value and the type of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for aminopeptidase M inhibition assay.
Caption: Signaling pathway of Aminopeptidase M (APN/CD13).
Signaling Pathways Modulated by Aminopeptidase M Inhibition
Aminopeptidase M is not merely a digestive enzyme; it also functions as a cell surface receptor (CD13) involved in signal transduction. Ligation or inhibition of APN/CD13 can trigger intracellular signaling cascades. Cross-linking of APN/CD13 has been shown to induce the activation of Src kinase, which in turn can activate two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[6] This activation can lead to a variety of cellular responses, such as the upregulation of cytokines like interleukin-8 (IL-8), and can influence cell proliferation, angiogenesis, and migration. Furthermore, engagement of APN/CD13 can also lead to an influx of intracellular calcium, another important second messenger in cellular signaling.
Conclusion
Both this compound and Bestatin are potent, competitive inhibitors of aminopeptidase M. Based on the available data, this compound exhibits a slightly higher Ki value, suggesting a potentially stronger binding affinity in the specific study cited. However, the inhibitory potency of Bestatin has been reported across a wider range, with some studies indicating very high potency (in the nanomolar range). The choice between these two inhibitors may depend on the specific experimental context, desired potency, and potential off-target effects. The provided experimental protocol offers a standardized method for their direct comparison. Understanding the downstream signaling consequences of AP-M inhibition is crucial, as it extends the functional implications of these inhibitors beyond simple enzymatic blockade to the modulation of complex cellular processes.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Leuhistin's Selectivity Profile: A Comparative Analysis of its Cross-reactivity with Metalloproteases
For Researchers, Scientists, and Drug Development Professionals
Leuhistin, a naturally occurring aminopeptidase (B13392206) inhibitor, has garnered attention for its potent activity against specific metalloproteases. This guide provides a comparative analysis of this compound's cross-reactivity with other metalloproteases, supported by available experimental data. A detailed experimental protocol for assessing aminopeptidase inhibition is also presented, alongside diagrams illustrating key signaling pathways and experimental workflows.
Comparative Analysis of this compound's Inhibitory Activity
| Target Metalloprotease | Common Name(s) | This compound Inhibition | Inhibition Constant (Ki) |
| Aminopeptidase N | AP-N, CD13 | Strong | 0.23 µM[1] |
| Aminopeptidase A | AP-A, Glutamyl Aminopeptidase | Weak | Not Reported |
| Aminopeptidase B | AP-B, Arginyl Aminopeptidase | Weak | Not Reported |
Note: The term "weak" inhibition for AP-A and AP-B is based on initial characterization studies.[1] Further quantitative analysis is required for a precise comparison.
Experimental Protocols
Determination of Inhibitory Activity (IC50 and Ki) against Aminopeptidases
This protocol outlines a general procedure for determining the inhibitory potency of this compound against various aminopeptidases using a chromogenic or fluorogenic substrate.
Materials and Reagents:
-
Purified Aminopeptidase (e.g., AP-N, AP-A, AP-B)
-
This compound (or other test inhibitor)
-
Appropriate chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for AP-N, L-Glutamyl-p-nitroanilide for AP-A, L-Arginine-p-nitroanilide for AP-B)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the aminopeptidase in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate used (e.g., 405 nm for p-nitroanilide substrates).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
-
Visualizing Experimental and Biological Pathways
To better understand the context of this compound's activity, the following diagrams, generated using Graphviz, illustrate the experimental workflow for determining enzyme inhibition and the signaling pathways involving the targeted aminopeptidases.
References
A Comparative Analysis of Leuhistin and Actinonin for Researchers
This guide provides a detailed comparative analysis of Leuhistin (B1674825) and Actinonin (B1664364), two naturally derived enzyme inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, biochemical properties, and cellular effects based on available experimental data.
Introduction
This compound and Actinonin are microbial metabolites that have garnered interest for their potent inhibitory effects on specific peptidases. This compound, isolated from Bacillus laterosporus, is recognized as a selective inhibitor of Aminopeptidase (B13392206) M (AP-M)[1][2]. Actinonin, produced by Streptomyces species, exhibits a broader inhibitory profile, targeting peptide deformylase (PDF) as well as several aminopeptidases[3]. This guide will delve into the distinct and overlapping biochemical characteristics of these two compounds.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and Actinonin is presented below.
| Property | This compound | Actinonin |
| Molecular Formula | C₁₁H₁₉N₃O₃ | C₁₉H₃₅N₃O₅ |
| Molecular Weight | 241.29 g/mol | 385.5 g/mol |
| Source | Bacillus laterosporus BMI156-14F1[1] | Streptomyces species |
| General Description | Organonitrogen and organooxygen compound, functionally related to a beta-amino acid. | Naturally occurring antibacterial agent. |
Mechanism of Action and Target Enzymes
This compound and Actinonin achieve their biological effects by inhibiting distinct, yet related, classes of enzymes.
This compound is a competitive inhibitor of Aminopeptidase M (AP-M) , also known as CD13[1]. AP-M is a zinc-containing metalloprotease that plays a role in the cleavage of amino acids from the N-terminus of peptides. By inhibiting AP-M, this compound can modulate the activity of various bioactive peptides.
Actinonin has a dual mechanism of action. It is a potent inhibitor of peptide deformylase (PDF) , an essential enzyme in bacteria responsible for removing the formyl group from newly synthesized proteins[3]. In addition to its antibacterial properties, Actinonin also inhibits a range of metalloproteases, including aminopeptidases and matrix metalloproteinases (MMPs) . Its inhibition of human peptide deformylase (HsPDF), located in the mitochondria, is believed to be a key factor in its anticancer activity[3][4].
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound and Actinonin has been quantified through the determination of their inhibitor constants (Ki) and half-maximal inhibitory concentrations (IC50).
Inhibitor Constant (Ki)
The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is an indicator of the binding affinity of the inhibitor to its target enzyme. A lower Ki value signifies a higher binding affinity.
| Inhibitor | Target Enzyme | Ki Value |
| This compound | Aminopeptidase M (AP-M) | 2.3 x 10⁻⁷ M (230 nM)[1] |
| Actinonin | Peptide Deformylase (PDF) | 0.28 nM[3] |
| MMP-1 | 300 nM | |
| MMP-3 | 1700 nM | |
| MMP-8 | 190 nM | |
| MMP-9 | 330 nM | |
| hmeprin α | 20 nM |
Half-Maximal Inhibitory Concentration (IC50)
The IC50 value indicates the concentration of an inhibitor required to reduce the activity of a biological process by 50%. For this compound, there is a notable lack of publicly available IC50 data against cancer cell lines. In contrast, Actinonin has been evaluated against a variety of human cancer cell lines.
Actinonin IC50 Values against Human Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) |
| Raji | Burkitt's Lymphoma | 4 |
| MDA-MB-468 | Breast Cancer | 6.9 |
| PC3 | Prostate Cancer | 12.8 |
| SK-LC-19 | Lung Cancer | 16.6 |
| HeLa | Cervical Cancer | 27.4 |
| HT-1080 | Fibrosarcoma | 15.7 |
| AL67 | - | 49.3 |
(Data sourced from[3])
Signaling Pathways and Cellular Effects
The inhibition of their respective target enzymes by this compound and Actinonin leads to distinct downstream cellular consequences.
This compound and Aminopeptidase M Inhibition
The inhibition of Aminopeptidase M by this compound is expected to affect signaling pathways regulated by peptide hormones and growth factors. AP-M is involved in the metabolism of these signaling molecules, and its inhibition can lead to their prolonged activity. The precise signaling cascade triggered by this compound is not well-documented in the available literature. However, the general consequence of AP-M inhibition is the modulation of peptide-mediated signaling.
Actinonin, Peptide Deformylase, and Mitochondrial Function
Actinonin's inhibition of human peptide deformylase (HsPDF) in the mitochondria has profound effects on cellular metabolism and survival. Inhibition of HsPDF disrupts the processing of newly synthesized mitochondrial proteins, leading to impaired respiratory chain function, decreased ATP production, and ultimately, apoptosis[3][5][6]. This disruption of mitochondrial function is a key mechanism behind Actinonin's anticancer activity.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics [jci.org]
- 4. A new human peptide deformylase inhibitable by actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human peptide deformylase disrupts mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Action of Leuhistin: A Competitive Inhibition Mechanism
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed analysis of Leuhistin's mechanism of action as a competitive inhibitor of aminopeptidase (B13392206) M (AP-M).
This compound, a natural compound isolated from Bacillus laterosporus, has been identified as a potent and specific inhibitor of aminopeptidase M.[1][2] Understanding its inhibitory mechanism is crucial for its potential therapeutic applications. This guide synthesizes the available data on this compound's competitive inhibition, presents a general experimental framework for its characterization, and visually represents the underlying biochemical principles.
Competitive Inhibition by this compound
This compound functions by competing with the natural substrate for the active site of aminopeptidase M.[1][2] In this classic mechanism of competitive inhibition, the binding of this compound to the enzyme's active site prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity.[3] A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration. This leads to an apparent increase in the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |
| This compound | Aminopeptidase M (AP-M) | 2.3 x 10⁻⁷ M | Competitive |
Table 1: Inhibitory Properties of this compound. This table summarizes the known target and inhibitory constant of this compound. The Ki value indicates the concentration of inhibitor required to decrease the maximum rate of the reaction by half and is a measure of the inhibitor's potency.
Experimental Protocol: Characterizing Competitive Inhibition
The following is a generalized protocol for an enzyme inhibition assay to confirm the competitive inhibition mechanism of this compound. This protocol is based on standard methodologies for enzyme kinetics.
Materials and Reagents:
-
Purified Aminopeptidase M (AP-M)
-
This compound
-
A suitable substrate for AP-M (e.g., L-leucine-p-nitroanilide)
-
Assay buffer (optimized for AP-M activity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of AP-M and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions with varying concentrations of the substrate. For each substrate concentration, prepare a set of reactions with different fixed concentrations of this compound (including a zero-inhibitor control).
-
Pre-incubation: Add the enzyme to the wells containing the buffer and this compound. Pre-incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Data Collection: Measure the rate of product formation over time using a microplate reader. The rate of reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis:
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.
-
To determine the mode of inhibition, generate a Lineweaver-Burk plot (1/V vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis (1/Vmax) but will have different x-intercepts (-1/Km).
-
Figure 1. Principle of Competitive Inhibition. This diagram illustrates how the substrate and inhibitor (this compound) compete for the same active site on the enzyme (AP-M).
Figure 2. Experimental Workflow for Inhibition Assay. This flowchart outlines the key steps to determine the mode of enzyme inhibition for this compound.
Signaling Pathway Context
Currently, there is limited specific information available in the public domain detailing the precise signaling pathways directly modulated by the inhibition of aminopeptidase M by this compound. Aminopeptidases are involved in a variety of cellular processes, including protein degradation, peptide metabolism, and signal transduction. By inhibiting AP-M, this compound could potentially impact these pathways. Further research is necessary to elucidate the downstream consequences of this compound's inhibitory action on cellular signaling.
References
- 1. This compound, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
Independent Validation of Leuhistin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leuhistin's Performance Against Alternative Aminopeptidase (B13392206) M Inhibitors, with Supporting Experimental Data and Protocols.
This guide provides an independent validation of published data on this compound, a potent inhibitor of Aminopeptidase M (AP-M, also known as CD13). We offer a direct comparison with other well-characterized inhibitors, present detailed experimental protocols for key assays, and visualize the complex signaling pathways associated with this important therapeutic target. All data is summarized for clear, comparative analysis.
Comparative Analysis of Aminopeptidase M/N Inhibitors
This compound, a natural product isolated from Bacillus laterosporus, is a competitive inhibitor of Aminopeptidase M. For a comprehensive evaluation, its inhibitory constant (Ki) is compared with those of other prominent aminopeptidase inhibitors: Bestatin, Actinonin, and Probestin. The following tables summarize their reported inhibitory activities against Aminopeptidase M/N and other related aminopeptidases.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) |
| This compound | Aminopeptidase M (AP-M) | 2.3 x 10⁻⁷ M (230 nM) |
| Probestin | Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ M (19 nM)[1] |
| Bestatin | Aminopeptidase M (AP-M) | 4.1 x 10⁻⁶ M (4100 nM) |
| Actinonin | Aminopeptidase N (AP-N) | 1.7 x 10⁻⁷ M (170 nM) |
| Inhibitor | Target Enzyme | IC₅₀ (Half-maximal Inhibitory Concentration) |
| Bestatin | Aminopeptidase N (AP-N) | 5 nM |
| Bestatin | Leucine Aminopeptidase | 20 nM |
| Bestatin | Aminopeptidase B | 60 nM |
| Actinonin | Aminopeptidase M (AP-M), Aminopeptidase N (AP-N), Leucine Aminopeptidase | Not specified in provided results |
| Probestin | Aminopeptidase M (AP-M) | Not specified in provided results |
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Inhibitory Activity (Ki/IC₅₀) of Aminopeptidase M/N
This protocol outlines a general procedure for determining the inhibitory potency of compounds like this compound against Aminopeptidase M/N.
Materials:
-
Purified Aminopeptidase M/N enzyme
-
Substrate: L-Leucine-p-nitroanilide or a similar chromogenic/fluorogenic substrate
-
Inhibitors: this compound, Bestatin, Actinonin, Probestin
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer. The final concentration of the enzyme should be in the linear range of the assay, and the substrate concentration should be at or near its Michaelis-Menten constant (Km).
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor to be tested in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the inhibitor at various concentrations.
-
Add the enzyme solution and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the initial reaction velocity.
-
Data Analysis:
-
IC₅₀ Determination: Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Ki Determination: To determine the mode of inhibition and calculate the Ki, perform the assay at multiple substrate concentrations in the presence of different inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibitors like this compound, the Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
-
Protocol 2: Analysis of CD13-Mediated Intracellular Calcium Mobilization
Ligation of CD13 on monocytic cells can trigger intracellular signaling independent of its enzymatic activity. This protocol describes how to measure the resulting calcium influx.
Materials:
-
Monocytic cell line (e.g., U937)
-
Anti-CD13 monoclonal antibody (for cross-linking)
-
Secondary cross-linking antibody (e.g., F(ab')₂ fragment of goat anti-mouse IgG)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Fluorimeter or flow cytometer
Procedure:
-
Cell Loading: Incubate the monocytic cells with a calcium-sensitive fluorescent dye in HBSS without calcium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS without calcium to remove excess dye.
-
Antibody Incubation: Resuspend the cells in HBSS with calcium and incubate with the primary anti-CD13 antibody for 30 minutes on ice.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Cross-linking and Measurement: Add the secondary cross-linking antibody to induce CD13 clustering and immediately begin recording the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.
Protocol 3: Detection of MAP Kinase Phosphorylation via Western Blot
This protocol details the detection of phosphorylated ERK1/2, JNK, and p38 MAP kinases following CD13 ligation.
Materials:
-
Monocytic cell line
-
Anti-CD13 monoclonal antibody and secondary cross-linking antibody
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38, and antibodies for total MAP kinases
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation: Treat monocytic cells with anti-CD13 antibodies to induce cross-linking for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated MAP kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each MAP kinase.
Protocol 4: Quantification of IL-8 mRNA Upregulation by RT-qPCR
This protocol describes how to measure the change in Interleukin-8 (IL-8) gene expression following CD13 stimulation.
Materials:
-
Monocytic cell line
-
Anti-CD13 monoclonal antibody and secondary cross-linking antibody
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IL-8 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Stimulation: Stimulate monocytic cells by cross-linking CD13 for a specified time (e.g., 2-4 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the cDNA, primers for IL-8 and the housekeeping gene, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Determine the relative expression of IL-8 mRNA using the comparative Ct (ΔΔCt) method, normalizing the IL-8 expression to the housekeeping gene.
Visualizing the Biological Context
To better understand the mechanisms discussed, the following diagrams illustrate the experimental workflows and the signaling pathway initiated by CD13 ligation.
Caption: Workflow for determining the inhibitory potency of compounds against Aminopeptidase M.
Caption: Signaling cascade initiated by CD13 ligation, independent of its enzymatic activity.
References
Specificity of Leuhistin for Aminopeptidase M: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory specificity of Leuhistin for aminopeptidase (B13392206) M (AP-M) against other common aminopeptidase inhibitors. The data presented is supported by experimental findings to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to this compound and Aminopeptidases
This compound is a natural product isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1] It has been identified as a potent and competitive inhibitor of aminopeptidase M (AP-M), an enzyme involved in the cleavage of amino acids from the N-terminus of peptides and proteins.[1] Aminopeptidases, a broad class of proteolytic enzymes, play crucial roles in various physiological processes, including protein metabolism, signal transduction, and cellular regulation. Key members of this family include aminopeptidase A (AP-A), which cleaves N-terminal acidic amino acids, and aminopeptidase B (AP-B), which acts on N-terminal arginine and lysine (B10760008) residues. The specificity of an inhibitor for a particular aminopeptidase is a critical factor in its utility as a research tool and its potential as a therapeutic agent.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Ki or IC50 values) of this compound and other well-known aminopeptidase inhibitors against aminopeptidase M (AP-M), aminopeptidase A (AP-A), and aminopeptidase B (AP-B). Lower values indicate higher inhibitory potency.
| Inhibitor | Aminopeptidase M (AP-M) | Aminopeptidase A (AP-A) | Aminopeptidase B (AP-B) |
| This compound | Ki: 2.3 x 10⁻⁷ M[1] | Weakly inhibits[1] | Weakly inhibits[1] |
| Actinonin | Inhibits | No data found | Direct inhibitor |
| Bestatin | Ki: 1.4 x 10⁻⁶ M | No inhibition | Ki: 1 µM, IC50: 60 nM |
| Tosedostat (CHR-2797) | No data found | No data found | IC50: >1000 nM |
Experimental Protocols
The determination of inhibitor specificity and potency is crucial for comparative analysis. Below is a generalized protocol for assessing the inhibitory activity of a compound against a specific aminopeptidase using a fluorogenic substrate.
Protocol: Determination of IC50 and Ki for Aminopeptidase Inhibitors
1. Materials and Reagents:
-
Purified Aminopeptidase M, A, or B
-
Specific fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for AP-M)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
2. Enzyme Activity Assay:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add a fixed concentration of the aminopeptidase enzyme.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of increase is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the specificity of an aminopeptidase inhibitor.
Caption: Workflow for assessing inhibitor specificity.
Conclusion
Based on the available data, this compound demonstrates significant and specific inhibition of aminopeptidase M. While it exhibits weak inhibitory activity against aminopeptidases A and B, the lack of precise Ki or IC50 values for these interactions warrants further investigation to fully quantify its specificity profile. In comparison, other inhibitors like Bestatin show a different specificity profile, with no reported inhibition of AP-A but notable inhibition of AP-B. Tosedostat appears to be a poor inhibitor of AP-B. The choice of inhibitor will therefore depend on the specific research question and the desired selectivity for a particular aminopeptidase. The provided experimental protocol offers a standardized method for researchers to determine these crucial inhibitory parameters in their own laboratories.
References
In Vivo Validation of Leuhistin's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of Leuhistin and other aminopeptidase (B13392206) N (APN/CD13) inhibitors, with a focus on in vivo validation. While specific in vivo anti-tumor data for this compound is limited in publicly available literature, this document leverages data from the well-characterized APN inhibitor, Bestatin (Ubenimex), to provide a representative analysis of the potential efficacy and experimental validation of this class of compounds.
Introduction to this compound and Aminopeptidase N Inhibition
This compound is a potent inhibitor of aminopeptidase N (APN), also known as CD13, a cell-surface metalloprotease.[1] APN is overexpressed in various cancer cells and plays a crucial role in tumor growth, angiogenesis, and metastasis.[1][2] Its enzymatic activity is implicated in the degradation of the extracellular matrix, facilitating cancer cell invasion.[3] Inhibition of APN is a promising therapeutic strategy, and several inhibitors, including this compound and Bestatin, have been investigated for their anti-tumor properties.[1][4]
The anti-tumor mechanism of APN inhibitors is believed to involve multiple pathways. By blocking APN, these compounds can inhibit the proliferation of tumor cells directly and interfere with the degradation of the extracellular matrix, thereby preventing invasion.[3][5] Furthermore, APN is expressed on endothelial cells and is involved in angiogenesis; its inhibition can disrupt the formation of new blood vessels that supply tumors.[2] Some APN inhibitors, like Bestatin, have also been shown to possess immunomodulatory effects, stimulating the host's immune response against tumor cells.[6] The inhibition of APN can lead to a state of "amino acid deprivation response" within cancer cells, triggering stress-related pathways and ultimately leading to apoptosis.[7][8][9]
Comparative In Vivo Anti-Tumor Activity
Due to the scarcity of specific in vivo anti-tumor data for this compound, this section presents data from studies on Bestatin (Ubenimex) to illustrate the potential in vivo efficacy of APN inhibitors.
Table 1: Summary of In Vivo Anti-Tumor Activity of Bestatin (Ubenimex)
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Human Choriocarcinoma (NaUCC-4) | Nude Mice | 2 and 20 mg/kg, daily i.p. administration for 4 weeks | Significant (p<0.01 and p<0.001, respectively) | [5] |
| Murine Syngeneic Tumors (Colon 26) | Mice | Oral administration (dose not specified) | Exhibited anti-tumor effect | [6] |
| MNNG-induced Rat Tumor | Rats | Oral administration (dose not specified) | Active against tumor | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used in the in vivo validation of anti-tumor agents like APN inhibitors, based on protocols described for Bestatin.
Xenograft Tumor Model
A common method to assess in vivo anti-tumor activity is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[10][11]
Protocol:
-
Cell Culture: Human cancer cells (e.g., NaUCC-4 choriocarcinoma cells) are cultured in appropriate media and conditions until they reach the desired number for implantation.[5]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.2 mL of serum-free medium) is injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
Drug Administration: The investigational drug (e.g., Bestatin) is administered at various doses (e.g., 0.2, 2, and 20 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 4 weeks). The control group receives a vehicle control.[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition in the treatment groups compared to the control group.
Immunohistochemistry for Angiogenesis
To evaluate the effect of the inhibitor on tumor angiogenesis, immunohistochemical staining for endothelial cell markers can be performed on tumor sections.
Protocol:
-
Tumor Excision: At the end of the in vivo study, tumors are excised from the mice.
-
Tissue Processing: Tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the tumor tissue are cut and mounted on slides.
-
Staining: The sections are stained with an antibody against an endothelial cell marker, such as CD31.
-
Quantification: The microvessel density is quantified by counting the number of stained vessels in several high-power fields under a microscope.
-
Data Analysis: The microvessel density in the treatment groups is compared to the control group to assess the anti-angiogenic effect.
Signaling Pathways and Mechanisms
The anti-tumor activity of aminopeptidase N inhibitors is mediated through the modulation of several signaling pathways.
Inhibition of Extracellular Matrix Degradation
APN on the surface of cancer cells can degrade components of the extracellular matrix, which is a critical step for tumor invasion and metastasis.[3] Inhibitors like this compound and Bestatin block this enzymatic activity.[3]
Caption: Inhibition of APN-mediated extracellular matrix degradation by this compound/Bestatin.
Modulation of the Tumor Microenvironment
APN is expressed on various cells within the tumor microenvironment, including endothelial cells and immune cells.[2][12] Its inhibition can impact angiogenesis and the immune response.
References
- 1. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of tumor invasion and extracellular matrix degradation by ubenimex (bestatin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Aminopeptidase inhibitor ubenimex (bestatin) inhibits the growth of human choriocarcinoma in nude mice through its direct cytostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cooperative effects of aminopeptidase N (CD13) expressed by nonmalignant and cancer cells within the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Leuhistin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of Leuhistin, an aminopeptidase (B13392206) M inhibitor. Due to a lack of specific data on this compound's reactivity and environmental fate, these procedures are based on general best practices for chemical waste management.
This compound: Chemical and Physical Properties
While specific disposal-related quantitative data is not available, the following table summarizes the known chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₉N₃O₃ |
| Molecular Weight | 241.29 g/mol |
| Appearance | Colorless needles |
| CAS Number | 129085-76-3 |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to ensure personal safety.
Recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][2] Gloves should be inspected for integrity before each use.
-
Body Protection: A laboratory coat, and in cases of potential splashing, a chemical-resistant apron.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] Work should ideally be conducted in a chemical fume hood.
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound should be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid this compound: Collect any unused or expired solid this compound in a designated, clearly labeled hazardous waste container.
-
Liquid Solutions: Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid chemical waste. Do not mix with other incompatible waste streams.[4]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a designated solid hazardous waste container.
-
Step 2: Waste Container Management
-
Container Compatibility: Use containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic or basic solutions.[4]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[5]
-
Secure Closure: Keep waste containers securely closed at all times, except when adding waste.[6][7]
Step 3: Storage
-
Designated Storage Area: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[6][8]
-
Incompatible Materials: Ensure that this compound waste is not stored near incompatible chemicals.[8]
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management officer to arrange for pickup.
-
Provide Information: Accurately communicate the contents of the waste container to the disposal personnel.
Experimental Protocols
Currently, there are no specific, peer-reviewed experimental protocols for the neutralization or inactivation of this compound for disposal purposes. Therefore, the recommended procedure is to dispose of it as chemical waste without prior treatment.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or highly dispersed spills, contact your institution's emergency response team.
-
Personal Protective Equipment: Before attempting to clean a minor spill, don the appropriate PPE as described above.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep the solid material to avoid creating dust and place it into a designated hazardous waste container.[9] The area should then be wiped with a damp cloth, and the cloth disposed of as hazardous waste.[9]
-
Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the liquid.[10] Start from the outside of the spill and work inwards to prevent spreading.[10] Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water. Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. falseguridad.com [falseguridad.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Handling Protocols for Vincristine
Disclaimer: The substance "Leuhistin" is not a recognized chemical compound. This guide uses Vincristine, a potent cytotoxic chemotherapy agent, as a representative example to provide essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
Vincristine is a hazardous drug that requires strict handling procedures to minimize exposure and ensure personnel safety.[1][2] It is classified as a hazardous substance that is fatal if swallowed, suspected of causing genetic defects, and may damage fertility or an unborn child.[3][4] Adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal protocols is mandatory.
Personal Protective Equipment (PPE)
The cornerstone of safely handling Vincristine is the consistent and correct use of appropriate PPE.[5] Personnel must be trained in the proper donning and doffing of all required equipment. The following table summarizes the recommended PPE for activities involving Vincristine.
Table 1: Recommended Personal Protective Equipment for Handling Vincristine
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978 compliant), powder-free. Double-gloving is required.[5][6] | Required for all activities, including preparation, administration, handling patient waste, and disposal.[5][7] Change outer gloves every 30-60 minutes or immediately if contaminated or torn.[5] |
| Gowns | Disposable, solid-front gown with back closure made of non-absorbent, lint-free material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting knit cuffs.[5][8] | Required when there is a potential for splashing or contamination of clothing during handling, administration, or spill cleanup.[5] |
| Eye/Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over goggles is required when there is a significant risk of splashing.[5][7] | Required for all handling activities.[5] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[5] | Required when handling powders (e.g., during compounding from bulk powder) or when aerosols may be generated.[5][7] |
| Additional Protection | Disposable shoe covers and head covering.[9] | Recommended for all preparation and administration activities to minimize tracking of contamination. |
Glove Compatibility for Chemotherapy Agents
The selection of appropriate gloves is critical. Gloves must be tested for resistance to permeation by chemotherapy drugs according to the ASTM D6978 standard.[6] Not all nitrile gloves are suitable for handling Vincristine.[10]
Table 2: Glove Permeation Breakthrough Times (ASTM D6978)
| Glove Material | Chemotherapy Agent | Breakthrough Time (minutes) | Rating |
| Nitrile (Chemotherapy-rated) | Vincristine Sulfate (1.0 mg/ml) | > 240 | Excellent |
| Nitrile (Chemotherapy-rated) | Carmustine (3.3 mg/ml) | > 240 | Excellent |
| Nitrile (Chemotherrated) | Thiotepa (10.0 mg/ml) | > 240 | Excellent |
| Latex | Various Agents | Variable - Not Recommended | Poor |
| Vinyl | Various Agents | Not Recommended | Poor |
Note: Data is representative. Always consult the glove manufacturer's specific chemical resistance guide for the gloves in use.[11][12][13][14]
Operational Protocols
All handling of Vincristine must be performed in a designated area with restricted access, such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[10] Warning signs should be posted designating the space as a hazardous drug preparation area.[15]
Experimental Protocol: Safe Handling and Reconstitution
-
Preparation: Before beginning, gather all necessary supplies: Vincristine vial(s), appropriate diluent, sterile syringes and needles with Luer-lock fittings, chemotherapy-rated absorbent pads, a sharps container, and designated cytotoxic waste containers.[8]
-
PPE Donning: Don PPE in the correct order as illustrated in the workflow diagram below. This includes an inner pair of gloves, a gown, an outer pair of gloves over the cuff, and appropriate eye, face, and respiratory protection.[5]
-
Work Surface: Place a disposable plastic-backed absorbent pad on the work surface inside the BSC to contain any minor spills.[8]
-
Vial Handling: Carefully handle vials to prevent breakage. Decontaminate the exterior surface of the vial before placing it in the BSC.
-
Reconstitution: Using aseptic technique, slowly inject the required amount of diluent into the Vincristine vial. Direct the stream against the wall of the vial to avoid frothing and aerosol generation.
-
Withdrawal: Allow any pressure differential in the vial to normalize before withdrawing the needle. Use a sterile, Luer-lock syringe to withdraw the prescribed dose.
-
Labeling: Immediately label the syringe or infusion bag with the drug name, concentration, and a warning label stating: "FOR INTRAVENOUS USE ONLY – FATAL IF GIVEN BY OTHER ROUTES."[16]
-
Transport: Place the labeled preparation in a sealed, leak-proof container for transport from the preparation area.
Experimental Protocol: Spill Management
Accidental spills must be managed immediately by trained personnel. Cytotoxic spill kits must be readily available in all areas where Vincristine is handled.[9]
-
Secure the Area: Immediately restrict access to the spill area to prevent further contamination.
-
Don PPE: If not already wearing it, don a full set of PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.[5]
-
Containment:
-
Cleanup: Use a scoop and scraper from the kit to collect all contaminated materials (absorbent pads, glass fragments, etc.). Place broken glass into a designated sharps container.[5][9]
-
Waste Disposal: Place all contaminated materials into the designated "Bulk Chemotherapeutic Waste" bag or container from the spill kit.[5]
-
Decontamination: Clean the spill area a minimum of three times using a detergent solution, followed by a rinse with clean water.[5]
-
Doff PPE: Remove all PPE as shown in the workflow diagram and dispose of it in the designated cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with Vincristine are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[17]
-
Segregation: All waste, including empty vials, syringes, needles, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, sealed, and puncture-resistant cytotoxic waste containers.[9][17]
-
Sharps: Needles and syringes should not be clipped, recapped, or crushed. They must be placed directly into an approved sharps container.[17]
-
Container Handling: Waste containers must be sealed when full. The exterior of the container should be decontaminated before being removed from the handling area.
-
Final Disposal: Sealed containers must be handled only by trained personnel and disposed of through a licensed hazardous material disposal company, typically via incineration.[16][18]
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aaha.org [aaha.org]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. fishersci.com [fishersci.com]
- 13. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 14. fishersci.com [fishersci.com]
- 15. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. medicines.org.uk [medicines.org.uk]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
